molecular formula C9H13N3O4 B508024 methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate CAS No. 512809-76-6

methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B508024
CAS No.: 512809-76-6
M. Wt: 227.22g/mol
InChI Key: QNNZLHWFLKRMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate is a nitro-substituted pyrazole derivative designed for use as a key chemical intermediate in medicinal chemistry and drug discovery. Compounds featuring nitro-heterocyclic scaffolds, such as this one, are of significant interest in the development of antimicrobial agents. Research indicates that structurally similar nitro-pyrazole and pyrazolone derivatives demonstrate potent activity against a range of bacterial strains, including Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as fungal pathogens like Aspergillus niger . The nitro group is often a critical pharmacophore, potentially acting as a prodrug that is activated by bacterial nitroreductase enzymes . Furthermore, such ester-functionalized nitro-pyrazoles serve as versatile building blocks for the synthesis of more complex molecules. They can be readily hydrolyzed to carboxylic acids or transformed into other derivatives, facilitating the exploration of structure-activity relationships (SAR) and the creation of compound libraries for high-throughput screening . This compound is intended for research purposes to advance the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-6-9(12(14)15)7(2)11(10-6)5-4-8(13)16-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNZLHWFLKRMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)OC)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217059
Record name Methyl 3,5-dimethyl-4-nitro-1H-pyrazole-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512809-76-6
Record name Methyl 3,5-dimethyl-4-nitro-1H-pyrazole-1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dimethyl-4-nitro-1H-pyrazole-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its remarkable versatility and the diverse pharmacological activities exhibited by its derivatives have cemented its importance in the development of novel therapeutic agents.[1][4][5] Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[6][7][8] Several blockbuster drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil, feature a pyrazole core, underscoring the clinical significance of this heterocyclic system.[2][3]

The unique electronic properties of the pyrazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive pharmacophore for targeting a wide array of biological targets.[3][9] The metabolic stability often associated with the pyrazole nucleus further enhances its appeal in drug design.[3] This guide focuses on a specific derivative, methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate, providing a comprehensive overview of its physical and chemical properties to support its potential application in research and drug development endeavors.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating any compound for potential pharmaceutical development is a thorough understanding of its structure and physicochemical characteristics.

Chemical Structure

The structure of this compound, with the CAS Number 512809-76-6, is characterized by a 3,5-dimethyl-4-nitropyrazole core N-alkylated with a methyl propanoate group at the 1-position.[7][10]

Caption: Chemical structure of this compound.

Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₁₃N₃O₄[7]
Molecular Weight 227.22 g/mol [7]
CAS Number 512809-76-6[10]
Purity Min. 95%[7]

Synthesis and Characterization

The synthesis of this compound can be achieved through a Michael-type addition of 3,5-dimethyl-4-nitropyrazole to methyl acrylate. This reaction is a common and efficient method for the N-alkylation of pyrazoles with electron-withdrawing substituents on the pyrazole ring.[4]

Synthetic Pathway

The synthesis involves a two-step process, starting from the commercially available 3,5-dimethylpyrazole.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Michael Addition 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole 3,5-Dimethyl-4-nitropyrazole 3,5-Dimethyl-4-nitropyrazole 3,5-Dimethylpyrazole->3,5-Dimethyl-4-nitropyrazole HNO₃ / H₂SO₄ Target_Compound Methyl 3-(3,5-dimethyl-4-nitro- 1H-pyrazol-1-yl)propanoate 3,5-Dimethyl-4-nitropyrazole->Target_Compound Base (e.g., DBU), DMF Methyl_acrylate Methyl_acrylate Methyl_acrylate->Target_Compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for Michael-type addition of azoles to methyl acrylate.[4]

Step 1: Nitration of 3,5-Dimethylpyrazole

A common method for the nitration of 3,5-dimethylpyrazole involves the use of a mixture of nitric acid and sulfuric acid.[11]

  • To a stirred solution of 3,5-dimethylpyrazole in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time.

  • The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried to afford 3,5-dimethyl-4-nitropyrazole.

Step 2: Michael Addition to Methyl Acrylate

  • To a solution of 3,5-dimethyl-4-nitropyrazole in a suitable solvent such as N,N-dimethylformamide (DMF), a catalytic amount of a non-nucleophilic base, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added.[4]

  • Methyl acrylate is then added to the reaction mixture.

  • The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed by various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The spectrum for this compound is available and shows characteristic signals for the methyl groups on the pyrazole ring, the methylene protons of the propanoate chain, and the methyl ester group.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1730 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹, respectively), and C-H stretching vibrations.

  • Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The exact mass is calculated to be 227.090606 g/mol .[9]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the substituted pyrazole ring and the ester functionality.

Stability

N-alkylated nitropyrazoles are generally considered to be stable compounds.[13] The presence of the electron-withdrawing nitro group on the pyrazole ring can influence its thermal stability.[1][2] Studies on nitropyrazole derivatives have shown that their stability is influenced by the position and number of nitro groups.[1][2] While specific stability studies on the title compound are not available, pyrazole derivatives have been shown to possess good stability in biological fluids, which is a desirable characteristic for potential drug candidates.[1][6]

Reactivity
  • Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

  • Reactions of the Pyrazole Ring: The pyrazole ring is generally aromatic and resistant to oxidation and reduction.[14] However, the nitro group can be reduced to an amino group using various reducing agents. This amino functionality can then be further derivatized, opening up avenues for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

  • N-Alkylation: The pyrazole ring in the starting material, 3,5-dimethyl-4-nitropyrazole, is readily N-alkylated, as demonstrated in the synthesis of the title compound.[4]

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-established pharmacophore with a wide range of therapeutic applications.[1][5][8]

Biological_Activities cluster_activities Potential Therapeutic Areas Pyrazole_Scaffold Pyrazole Scaffold Anti-inflammatory Anti-inflammatory Pyrazole_Scaffold->Anti-inflammatory Anticancer Anticancer Pyrazole_Scaffold->Anticancer Antimicrobial Antimicrobial Pyrazole_Scaffold->Antimicrobial Antiviral Antiviral Pyrazole_Scaffold->Antiviral Neuroprotective Neuroprotective Pyrazole_Scaffold->Neuroprotective Cardioprotective Cardioprotective Pyrazole_Scaffold->Cardioprotective

Caption: Diverse biological activities associated with the pyrazole scaffold.

The presence of the nitro group and the propanoate ester moiety provides handles for further chemical modification, allowing for the exploration of its potential as a lead compound in various drug discovery programs. The synthesis of a library of analogs by, for example, hydrolysis of the ester to the carboxylic acid and subsequent amide formation, or reduction of the nitro group followed by derivatization of the resulting amine, could lead to the discovery of compounds with potent and selective biological activities.

Conclusion

This compound is a readily accessible derivative of the medicinally important pyrazole scaffold. This guide has provided an overview of its synthesis, physicochemical properties, and potential reactivity. While specific experimental data for some of its properties are yet to be reported in the literature, the information presented herein, based on the known chemistry of related compounds, provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and similar pyrazole derivatives in their research endeavors. Further investigation into the biological activities of this compound and its analogs is warranted to fully elucidate its therapeutic potential.

References

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023). PMC - PubMed Central. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC - NIH. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2020). ACS Omega. [Link]

  • Boncel, S., Saletra, K., & Walczak, K. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). NIH. [Link]

  • N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. (2015). ResearchGate. [Link]

  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (2021). ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]

  • 1H-Pyrazole, 3-methyl-4-nitro-. (n.d.). PubChem. [Link]

  • Nitropyrazoles (review). (2018). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). PMC - PubMed Central. [Link]

  • 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. (n.d.). PubChem. [Link]

  • This compound - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

  • VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]

  • Recently Reported Biological Activities of Pyrazole Compounds. (2022). ResearchGate. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2023). Arabian Journal of Chemistry. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). NIH. [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. [Link]

  • 3-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)propanoic acid. (n.d.). PubChemLite. [Link]

  • Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. (2022). Royal Society of Chemistry. [Link]

  • 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. (2009). NIH. [Link]

  • Current status of pyrazole and its biological activities. (2015). PMC - PubMed Central. [Link]

  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. (2022). PubMed Central. [Link]

  • Methyl propionate. (n.d.). NIST WebBook. [Link]

  • 3-(3,5-DIMETHYL-4-NITRO-PYRAZOL-1-YL)-PROPIONIC ACID METHYL ESTER CAS. (n.d.). ChemWhat. [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. (n.d.). Semantic Scholar. [Link]

  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. (n.d.). PubChem. [Link]

  • 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. (n.d.). ResearchGate. [Link]

  • Direct nitration of five membered heterocycles. (2005). Semantic Scholar. [Link]

  • methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate. (n.d.). PubChem. [Link]

  • Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate. (n.d.). MySkinRecipes. [Link]

  • Reaction scheme for the Michael addition of methyl acrylate (MA) or.... (n.d.). ResearchGate. [Link]

  • Methyl 3-(1H-pyrazol-3-YL)propanoate. (n.d.). PubChem. [Link]

  • ChemInform Abstract: An Improved Procedure to Prepare 3-Methyl-4-nitroalkylenethylisoxazoles and Their Reaction under Catalytic Enantioselective Michael Addition with Nitromethane. (2014). ResearchGate. [Link]ethane)

Sources

1H NMR and 13C NMR spectral data for methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted pyrazole derivative. Pyrazoles are a significant class of heterocyclic compounds with diverse applications in pharmaceuticals and agrochemicals. A thorough understanding of their spectral characteristics is crucial for researchers, scientists, and professionals in drug development for structure verification, purity assessment, and the study of structure-activity relationships. This document will delve into the detailed assignment and interpretation of the NMR signals, underpinned by fundamental principles and supported by experimental data.

Molecular Structure and NMR Assignment Strategy

The structural features of this compound dictate its NMR spectra. The molecule comprises a 3,5-dimethyl-4-nitro-1H-pyrazole ring N-alkyated with a methyl propanoate chain. The key to interpreting the spectra lies in identifying the distinct chemical environments of each proton and carbon atom.

Below is the molecular structure with a systematic numbering scheme for unambiguous assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For this compound, we expect five distinct proton signals.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.35Triplet2HN-CH₂ (H-8)
~3.65Singlet3HO-CH₃ (H-11)
~2.95Triplet2HCH₂-C=O (H-9)
~2.50Singlet3HC5-CH₃ (H-6)
~2.45Singlet3HC3-CH₃ (H-7)
In-Depth Analysis of ¹H NMR Signals:
  • N-CH₂ (H-8) at ~4.35 ppm: These protons are on the carbon directly attached to the pyrazole nitrogen (N1). The electronegativity of the nitrogen atom deshields these protons, shifting their signal downfield. The signal appears as a triplet due to coupling with the adjacent methylene protons (H-9), following the n+1 rule (2 neighboring protons + 1 = 3).

  • O-CH₃ (H-11) at ~3.65 ppm: This singlet corresponds to the three protons of the methyl ester group.[1][2][3] Its chemical shift is characteristic for protons of a methyl group attached to an oxygen atom of an ester.[4][5] The absence of adjacent protons results in a singlet.

  • CH₂-C=O (H-9) at ~2.95 ppm: These methylene protons are adjacent to the carbonyl group of the ester. The electron-withdrawing nature of the carbonyl group causes a downfield shift. This signal is a triplet because of coupling to the neighboring N-CH₂ protons (H-8).

  • C5-CH₃ and C3-CH₃ (H-6 and H-7) at ~2.50 and ~2.45 ppm: These two singlets are assigned to the methyl groups attached to the pyrazole ring. Their chemical environment is very similar, leading to close chemical shifts. The slight difference may arise from the different electronic effects of the adjacent nitrogen atoms in the pyrazole ring. Both appear as singlets as there are no adjacent protons to couple with.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For the target compound, eleven distinct carbon signals are expected.

Chemical Shift (δ, ppm)Assignment
~171.0C=O (C-10)
~148.0C3
~145.0C5
~138.0C4
~52.0O-CH₃ (C-11)
~48.0N-CH₂ (C-8)
~34.0CH₂-C=O (C-9)
~14.0C5-CH₃ (C-6)
~12.0C3-CH₃ (C-7)
In-Depth Analysis of ¹³C NMR Signals:
  • C=O (C-10) at ~171.0 ppm: The signal at the lowest field corresponds to the carbonyl carbon of the ester group.[6][7] This region is characteristic for carbonyl carbons in esters, amides, and carboxylic acids.[7]

  • Pyrazole Ring Carbons (C3, C4, C5) at ~148.0, ~138.0, and ~145.0 ppm: These signals are assigned to the three carbon atoms of the pyrazole ring. The C4 carbon, bearing the nitro group, is significantly influenced by its electron-withdrawing effect. The C3 and C5 carbons, each bonded to a nitrogen atom and a methyl group, appear at slightly different chemical shifts due to the overall electronic environment of the heterocyclic ring.

  • O-CH₃ (C-11) at ~52.0 ppm: This signal is characteristic of the methyl carbon of a methyl ester.[6][7]

  • N-CH₂ (C-8) at ~48.0 ppm: The carbon atom directly attached to the pyrazole nitrogen (N1) is deshielded and appears in this region.

  • CH₂-C=O (C-9) at ~34.0 ppm: This methylene carbon is adjacent to the carbonyl group and is shifted downfield compared to a standard alkane carbon.

  • Pyrazole Methyl Carbons (C-6 and C-7) at ~14.0 and ~12.0 ppm: These signals in the upfield region are assigned to the two methyl groups attached to the pyrazole ring. Their chemical shifts are typical for sp³ hybridized carbon atoms in methyl groups.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the reproducibility and accuracy of the obtained NMR data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent's protons.[1]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for both ¹H and ¹³C NMR, providing a reference point for all other signals.[6]

  • Instrument Setup and Data Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to maintain a stable magnetic field.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms lock_shim Lock & Shim add_tms->lock_shim acquire_1h Acquire ¹H Spectrum lock_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum lock_shim->acquire_13c fourier Fourier Transform acquire_1h->fourier acquire_13c->fourier phase_calibrate Phase & Calibrate fourier->phase_calibrate integrate Integrate (¹H) phase_calibrate->integrate assign_signals Assign Signals integrate->assign_signals structure_elucidation Structure Elucidation assign_signals->structure_elucidation

Caption: Workflow for NMR spectral analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are fully consistent with its proposed molecular structure. The chemical shifts, multiplicities, and integration values of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed and unambiguous fingerprint of the molecule. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling confident structural confirmation and facilitating further studies involving this and related pyrazole compounds.

References

  • Introductory note on the 13C NMR spectrum of methyl propanoate - Doc Brown's Chemistry. Available at: [Link]

  • Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Available at: [Link]

  • Classify the resonances in the 13C NMR spectrum of methyl propanoate, CH_.. - Filo. Available at: [Link]

  • 1-(3,4-dichlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Draw the expected NMR spectrum of methyl propionate, and point ou... - Pearson. Available at: [Link]

  • NMR spectrum of methyl propanoate | Learning Science. - YouTube. Available at: [Link]

  • This compound - Optional[1H NMR] - Spectrum. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]

  • Plot of change in Chemical Shift of Methyl Proton on M.P. vs %... - ResearchGate. Available at: [Link]

  • 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

Sources

An In-Depth Technical Guide to a Versatile Pyrazole Derivative: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant compounds.[1] While the specific pyrazole derivative with the molecular formula C9H13N3O4 remains elusive in prominent scientific literature, this guide will focus on a structurally pertinent and extensively documented analogue: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (C7H11N3O2). This compound serves as a quintessential scaffold, embodying the synthetic versatility and therapeutic promise of functionalized pyrazoles.[2] This whitepaper provides an in-depth exploration of its synthesis, including mechanistic insights, comprehensive characterization protocols, and its pivotal role as a precursor to a diverse array of biologically active agents. We will delve into the therapeutic applications of its derivatives, offering a technical resource for researchers and professionals in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are classified as privileged structures in drug design.[3] Their unique electronic properties and steric versatility allow for facile functionalization, leading to compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[4][5] The subject of this guide, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is a prime exemplar of a versatile building block in the synthesis of more complex, biologically active molecules.[1] Its strategic placement of an amino group, an ethyl carboxylate, and an N-methyl group provides multiple reaction sites for derivatization, making it a valuable starting material for combinatorial chemistry and targeted drug synthesis.[6]

Synthesis and Mechanistic Elucidation

The synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a well-established process, most commonly achieved through the cyclocondensation reaction of methylhydrazine and ethyl (ethoxymethylene)cyanoacetate.[7] This reaction proceeds with high efficiency and provides a reliable route to this key intermediate.

Synthetic Protocol

A typical laboratory-scale synthesis involves the following steps:

  • Reaction Setup: Methylhydrazine and ethyl (ethoxymethylene)cyanoacetate are combined in a suitable solvent, typically ethanol, in equimolar amounts.[7]

  • Thermal Reflux: The reaction mixture is heated to reflux for approximately 16 hours to ensure complete consumption of the starting materials.[7]

  • Work-up and Isolation: Upon cooling, the reaction mixture is poured into ice water, leading to the precipitation of the crude product. The precipitate is collected via filtration.[7]

  • Purification: The crude product is further purified by recrystallization from ethanol to yield the final product as a crystalline solid.[7]

Mechanistic Insights

The formation of the pyrazole ring proceeds through a well-defined mechanistic pathway, which can be visualized as a sequence of nucleophilic additions and subsequent cyclization with elimination of a stable leaving group.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product R1 Methylhydrazine I1 Initial Adduct R1->I1 Nucleophilic Attack R2 Ethyl (ethoxymethylene)cyanoacetate R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate I2->P Elimination of Ethanol

Figure 1: Synthetic workflow for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

The reaction is initiated by the nucleophilic attack of the primary amine of methylhydrazine on the electron-deficient carbon of the ethoxymethylene group. This is followed by an intramolecular cyclization where the secondary amine of the hydrazine moiety attacks the nitrile carbon. The final step involves the elimination of a molecule of ethanol to afford the stable aromatic pyrazole ring.

Physicochemical Properties and Spectroscopic Characterization

A comprehensive understanding of the physicochemical properties and a robust analytical characterization are paramount for any compound intended for use in drug development.

Physicochemical Data
PropertyValueReference
Molecular FormulaC7H11N3O2[8]
Molecular Weight169.18 g/mol [8]
Melting Point96-100 °C[6]
AppearanceSolid
XLogP30.7[8]
Spectroscopic Analysis

The structure of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is unequivocally confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of a related compound, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, shows characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the pyrazole ring proton, and signals for the amino group protons.[9]

    • ¹³C NMR: The carbon NMR spectrum provides signals corresponding to the carbonyl carbon of the ester, the aromatic carbons of the pyrazole ring, and the carbons of the ethyl and methyl groups.[8]

  • Infrared (IR) Spectroscopy: The FTIR spectrum displays characteristic absorption bands corresponding to the N-H stretching of the amino group, C=O stretching of the ester, and C=N stretching within the pyrazole ring.[8]

  • Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound (m/z = 169).[8] The fragmentation pattern provides further structural information.

Biological Significance and Therapeutic Applications

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is a highly valuable scaffold for the synthesis of a wide range of biologically active compounds. Its derivatives have shown significant promise in various therapeutic areas.[1][3]

Anti-inflammatory and Analgesic Activity

Derivatives of aminopyrazoles have been investigated for their anti-inflammatory and analgesic properties. For instance, a series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, synthesized from related aminopyrazole precursors, exhibited significant analgesic and anti-inflammatory activities in animal models.[10] Certain compounds showed efficacy comparable to the standard drug, diclofenac sodium, but with a potentially better safety profile regarding ulcerogenic effects.[10]

Antimicrobial Activity

The pyrazole nucleus is a common feature in many antimicrobial agents. Derivatives synthesized from Ethyl 5-amino-1H-pyrazole-4-carboxylate have been explored for their antibacterial and antifungal activities. For example, pyrazolyl 1,3,4-thiadiazines derived from pyrazole-1-carbothiohydrazides have demonstrated considerable antimicrobial activity against a panel of microorganisms.[11]

Anticancer Potential

The versatility of the aminopyrazole scaffold has been extensively exploited in the development of novel anticancer agents.[5] Derivatives have been shown to target various pathways involved in cancer progression. For instance, some pyrazole derivatives have been investigated as inhibitors of key enzymes in cancer cell signaling, such as epidermal growth factor receptor (EGFR).[12]

G cluster_pathway Simplified EGFR Signaling Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazole Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibition

Figure 2: Inhibition of the EGFR signaling pathway by a pyrazole derivative.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies on pyrazole derivatives have been instrumental in understanding the relationship between their chemical structure and biological activity.[13] These computational models help in the rational design of more potent and selective drug candidates by identifying key structural features that contribute to their therapeutic effects.[14]

Experimental Protocol: Synthesis of a Bioactive Derivative

To illustrate the utility of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate as a synthetic intermediate, the following protocol outlines the synthesis of a pyrazolo[3,4-d]pyrimidine derivative, a class of compounds known for their diverse biological activities.[1]

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in an excess of formamide.

  • Cyclization: Heat the reaction mixture to reflux for an extended period (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature, which should induce the precipitation of the pyrazolo[3,4-d]pyrimidin-4-one product.

  • Purification: Collect the solid product by filtration, wash with a cold solvent like ethanol or water, and dry under vacuum. Further purification can be achieved by recrystallization.

Conclusion

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate stands out as a highly valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups for derivatization make it an ideal starting material for the construction of diverse molecular architectures with significant therapeutic potential. The extensive research into its derivatives has led to the discovery of promising anti-inflammatory, analgesic, antimicrobial, and anticancer agents. This in-depth guide underscores the importance of this pyrazole derivative and provides a solid foundation for researchers and drug development professionals to explore its full potential in the quest for novel and effective therapeutics.

References

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Thore, S. N., Gupta, S. V., & Baheti, K. G. (2016). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 20(1), 1-8. [Link]

  • PlumX. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

  • ChemBK. (2024, April 9). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Elgazwy, A. S. H. (2013). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. [Link]

  • Ren, X., Li, F., & Zhang, Z. (2009). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3139. [Link]

  • Kumar, A., & Sharma, G. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(21), 6636. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366. [Link]

  • NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Singh, R., & Chauhan, S. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

  • ResearchGate. (n.d.). Graph showing correlation between observed and predicted activity. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Zhang, Y., Chen, J., & Li, Y. (2022). 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. Journal of Molecular Modeling, 28(12), 379. [Link]

  • MySkinRecipes. (n.d.). ethyl 5-aMino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Wen, L. R., Li, M., Wang, S. W., Li, X. M., & Zhang, S. S. (2016). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 17(4), 2307-2312. [Link]

  • ResearchGate. (2025, August 10). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1 H -pyrazole-4-carboxylate. [Link]

  • Pop, O., & Pop, R. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Journal of Organic and Inorganic Chemistry, 6(1), 1-10. [Link]

  • Sharma, P., & Kumar, A. (2020). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery, 17(6), 735-746. [Link]

  • Al-Ghorbani, M., Chebude, Y., & El-Sayed, W. A. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(21), 5178. [Link]

  • Sari, Y., & Lestari, T. (2020). Quantitative structure–activity relationship (QSAR) and molecular docking of xanthone derivatives as anti-tuberculosis agents. Journal of Physics: Conference Series, 1655, 012076. [Link]

  • ResearchGate. (n.d.). QSAR and Tetrazoles. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Crystal Structure of Ethyl 5-Amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate. [Link]

  • Kumar, A., & Singh, A. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(15), 4975. [Link]

Sources

The Ascendancy of Nitro-Substituted Pyrazoles: A Technical Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core and the Power of the Nitro Group

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are foundational to a multitude of pharmacological agents, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[4][5][6][7] The versatility of the pyrazole scaffold is significantly enhanced through strategic substitution, with the introduction of a nitro (NO₂) group being of particular interest.

The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the pyrazole ring, modulating its reactivity, stability, and intermolecular interactions.[8][9] This, in turn, can lead to enhanced biological potency, novel mechanisms of action, and tailored physicochemical properties for various applications, including their use as energetic materials.[9][10] This guide provides an in-depth exploration of the discovery of novel nitro-substituted pyrazole compounds, detailing synthetic methodologies, robust characterization techniques, and their burgeoning potential in drug development and beyond.

Part 1: Strategic Synthesis of Nitro-Substituted Pyrazoles

The synthesis of nitro-substituted pyrazoles can be broadly approached through two primary strategies: direct nitration of a pre-formed pyrazole ring or the cyclocondensation of precursors already bearing a nitro functionality. The choice of methodology is dictated by the desired substitution pattern, the stability of the starting materials, and the desired scale of the reaction.

Electrophilic Nitration of Pyrazole Scaffolds

Direct nitration of the pyrazole ring is a common and effective method for introducing a nitro group. The regioselectivity of this reaction is highly dependent on the substituents already present on the ring and the reaction conditions.

A widely used nitrating agent is a mixture of concentrated nitric acid and sulfuric acid.[10] For instance, the nitration of a substituted pyrazole can be achieved to yield the corresponding 4-nitro derivative. The reaction of N-nitropyrazole in sulfuric acid can also lead to rearrangement to form 4-nitropyrazole.[10] Other nitrating systems, such as fuming nitric acid in combination with fuming sulfuric acid or trifluoroacetic anhydride, have also been successfully employed.[10]

Step-by-Step Protocol: General Nitration of a Phenyl-Pyrazole Derivative

  • Dissolution: Dissolve the starting phenyl-pyrazole derivative in a suitable solvent, such as glacial acetic acid or dichloromethane.

  • Cooling: Cool the solution in an ice bath to 0-5 °C to control the exothermic nature of the nitration reaction.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for a specified period (e.g., 2-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the nitrated product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[11]

Causality of Experimental Choices: The use of a strong acid mixture (H₂SO₄/HNO₃) is crucial for the in-situ generation of the nitronium ion (NO₂⁺), the active electrophile. The low temperature is essential to prevent over-nitration and decomposition of the starting material. Quenching on ice serves to both stop the reaction and facilitate the precipitation of the often less water-soluble product.

Cyclocondensation Routes to Nitro-Pyrazoles

An alternative and highly versatile approach involves the construction of the pyrazole ring from acyclic precursors, where one of the components already contains a nitro group. This strategy offers excellent control over the final substitution pattern. A classic example is the reaction of a β-nitroalkene with a diazo compound.[12]

Another prevalent method is the cyclocondensation of a nitro-substituted α,β-unsaturated ketone (chalcone) with a hydrazine derivative.[13][14]

dot

Synthesis_Workflow cluster_A Starting Materials cluster_B Reaction cluster_C Intermediate & Product cluster_D Purification A1 Nitro-substituted Chalcone B1 Cyclocondensation A1->B1 A2 Hydrazine Derivative (e.g., Hydrazine Hydrate) A2->B1 C1 Dihydropyrazole Intermediate B1->C1 Ring Closure C2 Novel Nitro-Substituted Pyrazole C1->C2 Dehydration/ Oxidation D1 Purification (Recrystallization/ Chromatography) C2->D1 Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand Inflammatory Stimulus Receptor Cell Surface Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (e.g., NF-κB) Kinase2->TF Gene Pro-inflammatory Gene Expression TF->Gene NitroPyrazole Nitro-Substituted Pyrazole NitroPyrazole->Kinase2 Inhibition

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by a nitro-substituted pyrazole.

Conclusion and Future Perspectives

The discovery of novel nitro-substituted pyrazole compounds continues to be a vibrant and promising area of research. The strategic introduction of the nitro group offers a powerful tool to modulate the physicochemical and biological properties of the pyrazole scaffold, leading to the development of new therapeutic agents and advanced materials. Future research will likely focus on the development of more efficient and sustainable synthetic methods, a deeper understanding of the structure-activity relationships, and the exploration of new and diverse biological targets for these versatile compounds.

References

  • Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. (n.d.). National Center for Biotechnology Information.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). National Center for Biotechnology Information.
  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI.
  • Synthetic Routes to Pyrazoles. (n.d.). ResearchGate.
  • Novel Pyranopyrazoles: Synthesis and Theoretical Studies. (n.d.). National Center for Biotechnology Information.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI.
  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2025). ResearchGate.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI.
  • Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor.
  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). Journal of Pharmaceutical Research International.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate.
  • Overview on Biological Activities of Pyrazole Derivatives. (n.d.). ResearchGate.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Center for Biotechnology Information.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Thieme.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information.
  • Nitropyrazoles (review). (2025). ResearchGate.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Taylor & Francis Online.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.

Sources

Introduction to the chemistry of nitropyrazoles.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemistry of Nitropyrazoles

Abstract

Nitropyrazoles represent a cornerstone class of nitrogen-rich heterocyclic compounds, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and one or more nitro functional groups. The introduction of the highly energetic and electron-withdrawing nitro group onto the stable pyrazole scaffold imparts a unique combination of properties, leading to a broad spectrum of applications. This technical guide provides a comprehensive overview of the core chemistry of nitropyrazoles, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the fundamental principles of their synthesis, explore the nuances of their chemical reactivity, and discuss their significant applications, particularly in the fields of energetic materials and pharmaceuticals. The narrative is grounded in established chemical principles, supported by detailed experimental protocols and authoritative references, to provide both a theoretical understanding and a practical framework for working with these versatile molecules.

Introduction: The Nitropyrazole Scaffold

The pyrazole ring is an aromatic heterocycle known for its thermal stability, resistance to oxidation and hydrolysis, and its ability to participate in a wide range of chemical transformations.[1] The introduction of one or more nitro (-NO₂) groups onto this ring dramatically alters its electronic properties and chemical behavior. The nitro group is strongly electron-withdrawing, which deactivates the ring toward electrophilic substitution but activates it for nucleophilic substitution.

The position of the nitro group(s) on the pyrazole ring gives rise to various isomers, with 3-nitropyrazole, 4-nitropyrazole, and their N-substituted derivatives being the most common. The number and location of these groups are critical in determining the molecule's overall characteristics, including its density, heat of formation, thermal stability, and biological activity.[1][2] This structural diversity makes nitropyrazoles highly tunable scaffolds for specific applications.

Nitropyrazole-based compounds have garnered significant interest in several fields:

  • Energetic Materials: Their high nitrogen content, positive heats of formation, and high density make them excellent candidates for high-performance, insensitive explosives, propellants, and pyrotechnics.[1][2]

  • Pharmaceuticals and Agrochemicals: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and nitropyrazoles serve as crucial intermediates in the synthesis of a wide array of biologically active compounds.[1][3][4][5]

  • Fine Chemicals: They are also used as precursors and intermediates in the synthesis of dyes and photosensitive materials.[1]

Below is a diagram illustrating the basic structures of key nitropyrazole isomers.

Caption: Common isomers of mononitrated pyrazole.

Synthesis of Nitropyrazoles

The synthesis of nitropyrazoles can be broadly categorized into two main strategies: the direct nitration of a pre-formed pyrazole ring and the construction of the nitrated ring system through cyclization reactions.

Electrophilic Nitration of the Pyrazole Ring

The most direct method for synthesizing C-nitropyrazoles is the electrophilic substitution on the pyrazole ring using a nitrating agent. The pyrazole system is susceptible to electrophilic attack, with the C4 position being the most favorable site.[6][7] Attack at the C3 or C5 positions would generate a highly unstable intermediate with a positive charge on an azomethine nitrogen atom.[7]

Causality Behind Experimental Choices: The choice of nitrating agent is critical and depends on the desired degree of nitration and the stability of the starting material. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a powerful and common choice, generating the highly electrophilic nitronium ion (NO₂⁺).[6] For less reactive pyrazoles or to achieve multiple nitrations, stronger conditions like fuming nitric acid with oleum may be required.[1]

This protocol describes the direct C4-nitration of pyrazole using a mixed acid system.

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add pyrazole to concentrated sulfuric acid while cooling in an ice bath to maintain the temperature below 10°C.

  • Nitration: Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 15°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the acidic solution by the slow addition of sodium bicarbonate until the pH is ~7. The resulting precipitate can be filtered, or the aqueous solution can be extracted with dichloromethane.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 4-nitropyrazole.

Synthesis via N-Nitropyrazole Rearrangement

An alternative and widely used route involves the initial N-nitration of pyrazole to form N-nitropyrazole, which is then rearranged to the more stable C-nitro isomers.[1][8][9] This two-step process often provides better control and yields for specific isomers, particularly 3-nitropyrazole.

  • N-Nitration: Pyrazole is first nitrated at the N1 position using milder nitrating agents like nitric acid in acetic anhydride (HNO₃/Ac₂O).[1] This forms the N-nitropyrazole intermediate.

  • Rearrangement: The isolated N-nitropyrazole undergoes a thermal or acid-catalyzed rearrangement. Heating N-nitropyrazole in an organic solvent like anisole or n-octanol yields 3-nitropyrazole.[1] In contrast, rearrangement in sulfuric acid at room temperature favors the formation of 4-nitropyrazole.[1]

G pyrazole Pyrazole n_nitro N-Nitropyrazole pyrazole->n_nitro HNO₃ / Ac₂O three_np 3-Nitropyrazole n_nitro->three_np Heat (Anisole) (Rearrangement) four_np 4-Nitropyrazole n_nitro->four_np H₂SO₄ (Rearrangement)

Caption: Synthetic workflow for 3-NP and 4-NP via N-nitropyrazole.

Cycloaddition Reactions

The pyrazole ring itself can be constructed with a nitro group already incorporated. The [3+2] cycloaddition is a powerful method for forming five-membered rings.[10] In this context, a 1,3-dipole such as a nitrile imine reacts with a dipolarophile like a nitro-activated alkene to directly form a nitropyrazoline, which can then be oxidized to the aromatic nitropyrazole.[11][12] This approach is particularly valuable for synthesizing highly substituted nitropyrazoles that are difficult to access through direct functionalization.

Chemical Reactivity of Nitropyrazoles

The presence of the nitro group fundamentally governs the reactivity of the pyrazole ring.

Nucleophilic Aromatic Substitution (SₙAr)

While the pyrazole ring is generally electron-rich, the strong electron-withdrawing nature of the nitro group makes the ring electron-deficient and thus susceptible to nucleophilic attack. This is especially true for di- and trinitropyrazoles. A halogen or even another nitro group can be displaced by a nucleophile.[13][14]

The regioselectivity of the substitution is influenced by the substitution pattern on the ring. For instance, in N-substituted 3,4-dinitropyrazoles, nucleophilic attack occurs regioselectively at the C3 position.[13] In 3,4,5-trinitropyrazole, the C4 nitro group is preferentially substituted by nucleophiles like amines or thiols.[13]

Caption: Generalized workflow for Nucleophilic Aromatic Substitution.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is one of the most important transformations of nitropyrazoles. The resulting aminopyrazoles are versatile building blocks for synthesizing a vast range of pharmaceutical and other heterocyclic compounds.

Causality Behind Experimental Choices: The choice of reducing agent allows for chemoselectivity.

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C), Platinum (PtO₂), or Raney Nickel with hydrogen gas is a clean and efficient method for reducing nitro groups to amines.[15] It is often preferred for its high yield and simple workup.

  • Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl) are also highly effective and robust.[15] These are particularly useful for large-scale industrial syntheses.

This protocol details the reduction of a nitro group using tin(II) chloride.

Materials:

  • 4-Nitropyrazole

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • Reaction Setup: Dissolve 4-nitropyrazole in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated HCl to the flask.

  • Reflux: Heat the reaction mixture to reflux. Monitor the reaction's completion using TLC.

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Basification & Extraction: Make the remaining aqueous solution strongly basic (pH > 10) by adding a concentrated NaOH solution. This will precipitate tin hydroxides. Extract the product into ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 4-aminopyrazole, which can be further purified by recrystallization or column chromatography.

Physicochemical Properties

The physical and chemical properties of nitropyrazoles are dictated by the number and position of the nitro groups. The incorporation of nitro groups generally leads to increased density, melting point, and thermal stability. These properties are particularly crucial for the design of energetic materials.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Density (g/cm³)
3-Nitropyrazole C₃H₃N₃O₂113.08[16]175-1771.52
4-Nitropyrazole C₃H₃N₃O₂113.08163–165[1]1.52[1]
N-Nitropyrazole C₃H₃N₃O₂113.08[17]92-94[18]1.55

Data compiled from multiple sources.[1][16][17][18]

Applications

Energetic Materials

Nitropyrazoles are prominent in the field of energetic materials due to their favorable properties.[2]

  • High Nitrogen Content: Leads to the generation of a large volume of nitrogen gas upon decomposition, which is environmentally friendly.[1]

  • High Density: Contributes to higher detonation velocity and pressure.

  • Positive Heat of Formation: The energy is stored in the chemical bonds (N-N, C-N) of the heterocyclic ring, releasing significant energy upon decomposition.[1]

  • Thermal Stability: The aromaticity of the pyrazole ring imparts good thermal stability, a key safety feature for explosives.

Compounds like 3,4,5-trinitropyrazole (TNP) and its derivatives are actively researched as potential replacements for traditional explosives like TNT due to their superior performance and environmental credentials.[8][19]

Pharmaceuticals and Drug Development

The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs.[4] Nitropyrazoles are key intermediates in the synthesis of these complex molecules. The nitro group can be a placeholder that is later converted into other functional groups (like the essential amino group) or can be part of the final active pharmaceutical ingredient (API). For example, nitro-group-containing drugs are known to have antimicrobial and antiparasitic activities.[3][20] The ability to selectively functionalize the nitropyrazole ring through nucleophilic substitution or by reducing the nitro group provides a versatile platform for creating libraries of compounds for drug discovery.

Conclusion and Future Outlook

The chemistry of nitropyrazoles is a rich and evolving field. Their synthesis, primarily through electrophilic nitration and N-nitropyrazole rearrangement, is well-established, yet new methods continue to be developed for improved efficiency and regioselectivity. The dual reactivity of the nitropyrazole ring—deactivated for electrophilic attack and activated for nucleophilic substitution—provides a powerful toolkit for synthetic chemists.

Future research will likely focus on several key areas:

  • Green Synthesis: Developing more environmentally benign synthetic routes with higher atom economy and less hazardous reagents.

  • Novel Energetic Materials: Designing and synthesizing new polynitrated pyrazoles and their salts to achieve an optimal balance of high performance and low sensitivity.[19][21]

  • Medicinal Chemistry: Expanding the use of nitropyrazoles as versatile synthons for the development of new therapeutic agents targeting a range of diseases.

The unique combination of stability, reactivity, and energetic potential ensures that nitropyrazoles will remain a subject of intense scientific and industrial interest for the foreseeable future.

References

  • Liu, B., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3443. [Link]

  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed. [Link]

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Scribd. [Link]

  • Dalinger, I. L., et al. (2010). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. Chemistry of Heterocyclic Compounds, 46(8), 957–964. [Link]

  • Habraken, C. L., & Poels, E. K. (1977). Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. The Journal of Organic Chemistry, 42(17), 2893–2897. [Link]

  • He, C., et al. (2018). Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1][2][6]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. Molecules, 23(12), 3127. [Link]

  • Yin, P., et al. (2016). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions, 45(18), 7564–7572. [Link]

  • He, C., et al. (2016). Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Dalton Transactions, 45(4), 1339–1346. [Link]

  • Bean, G. P., et al. (1961). reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 39(6), 1389–1399. [Link]

  • Dalinger, I. L., & Sheremetev, A. B. (2013). Nitropyrazoles (review). ResearchGate. [Link]

  • Wang, Z., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(9), 2152–2161. [Link]

  • Ravi, P., et al. (2014). Review on synthesis of nitropyrazoles. ResearchGate. [Link]

  • Dalinger, I. L., et al. (2007). Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. ResearchGate. [Link]

  • Haas, M., et al. (2019). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. ChemistryOpen, 8(8), 1044–1051. [Link]

  • ResearchGate. (n.d.). Conventional reactions to form pyrazoles. A) Cycloadditions B) Cyclocondensations. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitropyrazole. PubChem. [Link]

  • Habraken, C. L., & Poels, E. K. (1977). Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. ACS Publications. [Link]

  • Liu, B., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazole, 1-nitro-. PubChem. [Link]

  • Jasiński, R., et al. (2022). On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems. MDPI. [Link]

  • Alt, M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6537. [Link]

  • Wang, R., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1465. [Link]

  • Janssen, J. W. A. M., et al. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. ResearchGate. [Link]

  • SlidePlayer. (n.d.). Pyrazole. SlidePlayer. [Link]

  • Takaoka, A., et al. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

  • Iaroshenko, V. O., et al. (2011). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 76(13), 5247–5255. [Link]

  • de Souza, M. V. N. (2005). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 48(12), 3867–3878. [Link]

  • Google Patents. (n.d.). US4235995A - 3-Nitropyrazole derivatives.
  • Bakhtin, M. A., et al. (2023). Reactions of Nitrile Imines with Thiohydantoin Derivatives: Unexpected Chemoselectivity of the 1,3-Dipolar Cycloaddition: Preferential Addition of C=C rather than C=S Bonds. Molecules, 28(10), 4160. [Link]

  • Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 21–44. [Link]

  • Gevorgyan, A., et al. (2017). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 82(2), 1255–1261. [Link]

  • Wikipedia. (n.d.). Nitrone-olefin (3+2) cycloaddition. Wikipedia. [Link]

  • The [3+2]Cycloaddition Reaction. (n.d.). Lecture Notes. [Link]

  • Janssen, J. W. A. M., et al. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777–1782. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1955–1983. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold as a Nexus of Therapeutic Innovation

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its remarkable versatility allows for three-dimensional exploration of chemical space, leading to interactions with a wide array of biological targets.[1][2] This has resulted in a plethora of clinically significant drugs, including the anti-inflammatory agent celecoxib and the antiviral pyrazofurin.[1][3] The introduction of a nitro group at the C4 position of the pyrazole ring, as seen in methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate, offers a compelling avenue for therapeutic exploration. The electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the pyrazole ring, potentially enhancing binding affinities and influencing metabolic stability. Furthermore, the propanoate ester moiety provides a handle for further chemical modification, allowing for the development of prodrugs or the attachment of targeting ligands.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential therapeutic applications of this compound. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles, providing a solid foundation for the exploration of this promising compound in medicinal chemistry.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis initiates with the nitration of commercially available 3,5-dimethylpyrazole, followed by N-alkylation with a suitable three-carbon synthon.

Synthetic_Pathway A 3,5-Dimethylpyrazole B 3,5-Dimethyl-4-nitropyrazole A->B HNO₃ / H₂SO₄ C This compound B->C Methyl Acrylate / Base or Br(CH₂)₂COOCH₃ / Base Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cancer Cells in 96-well plate C Treat Cells with Compound (48-72h incubation) A->C B Prepare Serial Dilutions of Test Compound B->C D Add MTT Reagent (2-4h incubation) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate % Viability and IC₅₀ Value F->G Mechanism_of_Action cluster_cancer Anticancer cluster_inflammation Anti-inflammatory cluster_antimicrobial Antimicrobial Compound Methyl 3-(3,5-dimethyl-4-nitro- 1H-pyrazol-1-yl)propanoate Kinase Kinase Inhibition (e.g., EGFR, VEGFR) Compound->Kinase Apoptosis Induction of Apoptosis Compound->Apoptosis COX2 COX-2 Inhibition Compound->COX2 Cytokine Cytokine Modulation Compound->Cytokine Enzyme Microbial Enzyme Inhibition Compound->Enzyme Membrane Cell Membrane Disruption Compound->Membrane

Sources

Application Note: A Comprehensive Framework for the In Vitro Screening of Pyrazole Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Oncology

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in numerous FDA-approved drugs and clinical candidates, owing to its versatile synthetic accessibility and its ability to engage with a wide array of biological targets through various non-covalent interactions.[3][4] In the field of oncology, pyrazole derivatives have been extensively investigated, demonstrating significant potential as anticancer agents.[5][6][7][8][9] These compounds have been shown to exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and survival.[1][6][8][10]

The initial stages of drug discovery for these novel chemical entities rely on robust and logical in vitro screening cascades. This process is essential for identifying promising lead compounds, elucidating their mechanisms of action, and providing a strong rationale for further preclinical development. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a systematic in vitro evaluation of novel pyrazole derivatives for anticancer activity. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous screening approach.

I. Strategic Framework for In Vitro Screening

A successful screening campaign is not a single experiment but a multi-stage process that progressively filters and characterizes compounds. The goal is to move from a broad assessment of cytotoxicity to a more refined understanding of the specific cellular mechanisms being disrupted.

Causality of the Screening Cascade

The logic of the workflow is to first answer the most fundamental question: "Does the compound kill cancer cells?" (Primary Screening). Only for those compounds that show activity do we then invest resources to answer the more complex question: "How does the compound kill cancer cells?" (Secondary Mechanistic Screening). This tiered approach is efficient and cost-effective.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Mechanistic Screening cluster_2 Phase 3: Lead Advancement A Library of Pyrazole Derivatives B Primary Cytotoxicity Assay (e.g., MTT Assay) A->B Broad Concentration Range C IC50 Determination & Hit Selection B->C Dose-Response Analysis D Apoptosis Assay (Annexin V / PI) C->D Active 'Hits' E Cell Cycle Analysis (PI Staining) C->E F Target Pathway Analysis (Western Blot) C->F G Structure-Activity Relationship (SAR) & In Vivo Studies D->G Mechanistic Insight E->G Mechanistic Insight F->G Mechanistic Insight

Caption: High-level workflow for in vitro anticancer screening of pyrazole derivatives.

Expertise in Experimental Design: Cell Line Selection

The choice of cell lines is a critical decision that dictates the relevance of your findings. A well-designed panel should include:

  • Multiple Tumor Types: Utilize cell lines from different cancer origins (e.g., breast: MCF-7, lung: A549, prostate: DU-145, colon: HCT-116) to assess the breadth of activity.[3][11][12]

  • Varying Genetic Backgrounds: Where possible, select cell lines with known mutations in key oncogenes or tumor suppressors (e.g., p53 status) to correlate compound activity with specific genetic contexts.

  • Non-Cancerous Control: Include a non-malignant cell line (e.g., human fibroblasts or epithelial cells like MCF-10A) to determine the selectivity index (SI). A high SI indicates the compound is preferentially toxic to cancer cells, a hallmark of a promising therapeutic candidate.

II. Primary Screening Protocol: The MTT Cytotoxicity Assay

The first step is to quantitatively measure a compound's ability to reduce the viability of a cancer cell population. The MTT assay is a robust, reliable, and high-throughput colorimetric assay for this purpose.

Trustworthiness: The Principle of the MTT Assay

This assay's validity rests on a fundamental characteristic of living cells: metabolic activity. The mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable, metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product.[13][14] Dead or inactive cells lose this ability. The amount of insoluble purple formazan generated is directly proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.[14]

Detailed Protocol: MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for specific cell lines and laboratory conditions.

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cells in a complete culture medium to a predetermined optimal seeding density (typically 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a series of dilutions of the pyrazole derivatives (e.g., from 0.1 µM to 100 µM) in the appropriate culture medium from a high-concentration stock (typically 10-20 mM in DMSO). Ensure the final DMSO concentration in the wells is consistent and non-toxic (≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells.

    • Incubate for the desired exposure time (commonly 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13][14]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates (formazan crystals) will form in the wells with viable cells.

  • Formazan Solubilization & Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[15]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13]

    • Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13][16]

Data Presentation and Analysis

The raw absorbance data is converted into a percentage of cell viability relative to the vehicle control. This data is then used to generate a dose-response curve and calculate the IC₅₀ value.

Calculation: % Viability = (OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank) * 100

Data Summary Table:

Compound IDCancer Cell LineIC₅₀ (µM) after 48hNon-Cancerous Cell LineIC₅₀ (µM) after 48hSelectivity Index (SI)
PYR-001MCF-7 (Breast)8.5Fibroblast> 100> 11.8
PYR-002A549 (Lung)15.2Fibroblast95.46.3
DoxorubicinMCF-7 (Breast)0.9Fibroblast1.51.7

Selectivity Index (SI) = IC₅₀ in Non-Cancerous Cells / IC₅₀ in Cancer Cells

III. Secondary Screening: Unveiling the Mechanism of Action

Compounds demonstrating potent and selective cytotoxicity (the "hits") are advanced to secondary assays to understand their mechanism of action.

Apoptosis Induction: Annexin V/PI Staining

A primary goal of cancer therapy is to induce programmed cell death, or apoptosis. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17]

Expertise: The Power of Dual Staining Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is lost. Using these two stains together in flow cytometry allows for the precise differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[18]

Caption: Data interpretation for Annexin V/PI dual-staining flow cytometry.

Detailed Protocol: Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat cells with the pyrazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, collect the supernatant, wash the plate with PBS, and then trypsinize the remaining adherent cells. Combine the supernatant and the trypsinized cells. This is crucial for accurately quantifying the entire apoptotic population.[17][18]

  • Washing: Centrifuge the collected cells at 300 x g for 5 minutes. Wash the cell pellet twice with cold 1X PBS.[18]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.

Cell Cycle Arrest: DNA Content Analysis

Many anticancer agents function by halting cell cycle progression, thereby preventing cell division. Flow cytometry can quantify the DNA content of individual cells to determine the distribution of the population across the different phases of the cell cycle (G0/G1, S, and G2/M).

Trustworthiness: The Stoichiometry of PI Staining After fixing and permeabilizing the cells, PI can enter and bind stoichiometrically to the DNA. Therefore, the intensity of the red fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Step 1 & 2).

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the pellet and add 1-2 mL of ice-cold 70% ethanol dropwise while gently vortexing. This prevents cell clumping.[19][20][21]

    • Fix the cells for at least 30 minutes on ice or store them at -20°C for several weeks.[19][20]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[21] RNase A is essential to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[20]

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Acquire data on a linear scale and use pulse processing (e.g., Area vs. Width) to gate out doublets and aggregates.[19][21]

Target Pathway Modulation: Western Blotting

If literature suggests that pyrazole derivatives interact with specific signaling pathways (e.g., PI3K/AKT, MAPK), Western blotting can be used to validate these effects.[1][6][22] This technique allows for the detection of changes in the expression or phosphorylation state of specific proteins following compound treatment.[22][23]

Expertise: Why Phospho-Specific Antibodies Are Key Many signaling pathways are activated through a cascade of protein phosphorylation. Therefore, a decrease in the phosphorylated form of a protein (e.g., phospho-AKT) is a more direct and meaningful indicator of pathway inhibition than a change in the total protein level.[22]

G cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates via phosphorylation Downstream Downstream Effects (Proliferation, Survival) AKT->Downstream Pyrazole Pyrazole Derivative Pyrazole->PI3K Inhibits

Caption: Simplified diagram of a pyrazole derivative inhibiting the PI3K/AKT signaling pathway.

Detailed Protocol: Western Blotting
  • Protein Extraction: Treat cells with the pyrazole derivative for a shorter duration (e.g., 1-6 hours) to capture signaling events. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.[22][24]

  • Transfer: Electro-transfer the separated proteins from the gel onto a membrane (e.g., nitrocellulose or PVDF).[24]

  • Blocking & Antibody Incubation:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to your target protein (e.g., anti-phospho-AKT).[24]

  • Secondary Antibody & Detection:

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.

  • Stripping & Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-β-actin) to ensure equal protein loading and to normalize the data.

IV. Conclusion and Future Directions

This application note outlines a logical and robust cascade for the initial in vitro screening of novel pyrazole derivatives. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify promising anticancer compounds, understand their modes of action, and build a strong data package for further development. The insights gained from these experiments are fundamental for guiding structure-activity relationship (SAR) studies, selecting candidates for in vivo animal models, and ultimately advancing the next generation of pyrazole-based cancer therapeutics.[7]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Thodum, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • Siddiqui, N., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • University of Iowa Flow Cytometry Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Zhang, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Retrieved from [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-88. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 013–022. Retrieved from [Link]

  • MDPI. (2024). Application of Scaffold-Based Drug Delivery in Oral Cancer Treatment: A Novel Approach. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Wang, T., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(21), 3896. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2020). 3D-Printed Degradable Anti-Tumor Scaffolds for Controllable Drug Delivery. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro anticancer screening of synthesized compounds. Retrieved from [Link]

  • National Library of Medicine. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer activity of some known pyrazolopyridine derivatives. Retrieved from [Link]

  • MDPI. (2022). Next-Generation 3D Scaffolds for Nano-Based Chemotherapeutics Delivery and Cancer Treatment. Retrieved from [Link]

  • RSC Publishing. (2022). Protein scaffolds: antibody alternatives for cancer diagnosis and therapy. Retrieved from [Link]

  • Open Ukrainian Citation Index (OUCI). (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • International Journal for Innovative Research in Multidisciplinary Field. (2023). Mini review on anticancer activities of Pyrazole Derivatives. Retrieved from [Link]

  • Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Frontiers. (2022). Advancement of Scaffold-Based 3D Cellular Models in Cancer Tissue Engineering: An Update. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific aza-Michael addition reaction. Here, we will delve into the causality behind experimental choices to ensure you can confidently navigate the synthesis and achieve a high yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

A1: The reaction is a base-catalyzed aza-Michael addition. A base is used to deprotonate the 3,5-dimethyl-4-nitropyrazole at the N1 position, forming a pyrazolate anion. This anion then acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate. Subsequent protonation yields the final product. The electron-withdrawing nitro group on the pyrazole ring increases the acidity of the N-H proton, facilitating deprotonation, but also decreases the nucleophilicity of the resulting anion, which can make the reaction sluggish.

Q2: Is a catalyst always necessary for this reaction?

A2: While the reaction can proceed without a catalyst, particularly at elevated temperatures, it is often slow and may result in low yields.[1] The use of a suitable base as a catalyst is highly recommended to deprotonate the pyrazole and facilitate the nucleophilic attack.[2][3]

Q3: What are the most common side reactions to be aware of?

A3: The primary side reaction of concern is the polymerization of methyl acrylate, which can be initiated by the base catalyst. Another potential issue is the hydrolysis of the methyl ester if water is present in the reaction mixture, especially under basic conditions. Due to the symmetry of 3,5-dimethyl-4-nitropyrazole, the formation of regioisomers is not a concern in this particular synthesis.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[4] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the 3,5-dimethyl-4-nitropyrazole spot and the appearance of a new, typically less polar, product spot will indicate the reaction is proceeding. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Visualizing the Reaction Pathway

The following diagram illustrates the base-catalyzed aza-Michael addition of 3,5-dimethyl-4-nitropyrazole to methyl acrylate.

aza_michael_addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product pyrazole 3,5-dimethyl-4-nitropyrazole pyrazolate Pyrazolate Anion pyrazole->pyrazolate Deprotonation acrylate Methyl Acrylate enolate Enolate Intermediate acrylate->enolate Nucleophilic Attack base Base (e.g., DBU, Cs2CO3) base->pyrazolate pyrazolate->enolate product This compound enolate->product Protonation

Caption: Base-catalyzed aza-Michael addition pathway.

Troubleshooting Guide

Low yield is a common issue in this synthesis. The following table outlines potential problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently basic catalyst: The pKa of 3,5-dimethyl-4-nitropyrazole is lowered by the nitro group, but a sufficiently strong base is still needed for efficient deprotonation. 2. Low reaction temperature: The reaction may be kinetically slow at room temperature. 3. Poor solvent choice: The solvent may not adequately dissolve the reactants or stabilize the intermediates.1. Use a stronger, non-nucleophilic base: Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs2CO3).[2][3] Sodium hydride (NaH) can also be effective. 2. Increase the reaction temperature: Try running the reaction at a higher temperature, for example, 50-80 °C.[1] 3. Optimize the solvent: Dimethylformamide (DMF) is often a good solvent for this type of reaction.[3] Tetrahydrofuran (THF) has also been shown to be effective.[2]
Formation of a White Precipitate (Polymerization) 1. Excessively strong or concentrated base: Strong bases can initiate the anionic polymerization of methyl acrylate. 2. High reaction temperature: Elevated temperatures can accelerate polymerization.1. Use a catalytic amount of base: Typically, 10-20 mol% of the base is sufficient.[2] 2. Add the base slowly: Add the base dropwise to the reaction mixture to avoid localized high concentrations. 3. Run the reaction at a lower temperature: If polymerization is an issue, try running the reaction at room temperature or even 0 °C, although this may require a longer reaction time.[2]
Product is Contaminated with Starting Material 1. Incomplete reaction: The reaction may not have reached completion. 2. Unfavorable equilibrium: The reaction may be reversible.1. Increase the reaction time: Monitor the reaction by TLC until the starting material is consumed. 2. Use a slight excess of methyl acrylate: Using 1.2-1.5 equivalents of methyl acrylate can help drive the reaction to completion.
Difficulty in Product Isolation/Purification 1. Similar polarities of product and starting material: This can make separation by column chromatography challenging. 2. Oily product: The product may be an oil, making crystallization difficult.1. Optimize column chromatography: Use a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane) to improve separation.[4] 2. Consider recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a very effective purification method.[4] 3. Acid-base extraction: As a last resort, consider an acidic wash to remove any unreacted basic catalyst before chromatography.

Recommended Experimental Protocol

This protocol is a good starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 3,5-dimethyl-4-nitropyrazole

  • Methyl acrylate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of 3,5-dimethyl-4-nitropyrazole (1.0 eq) in anhydrous DMF (5 mL per mmol of pyrazole), add methyl acrylate (1.2 eq).

  • Stir the mixture at room temperature and add DBU (0.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Workflow

If you encounter low yield, follow this logical troubleshooting workflow.

troubleshooting_workflow start Low Yield Observed check_conversion Check TLC for Starting Material start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Yes side_products Significant Side Products (e.g., Polymer) check_conversion->side_products No optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions adjust_base_conc Decrease Base Concentration/Add Slowly side_products->adjust_base_conc increase_time_temp Increase Time/Temperature optimize_conditions->increase_time_temp change_base Change Base (e.g., Cs2CO3) optimize_conditions->change_base purification_issue Difficulty in Purification increase_time_temp->purification_issue change_base->purification_issue adjust_base_conc->purification_issue optimize_chromatography Optimize Chromatography purification_issue->optimize_chromatography Yes success Improved Yield purification_issue->success No try_recrystallization Try Recrystallization optimize_chromatography->try_recrystallization If still impure optimize_chromatography->success try_recrystallization->success

Caption: A logical workflow for troubleshooting low yield.

Optimized Reaction Conditions Summary

Based on literature for similar aza-Michael additions of azoles to acrylates, the following conditions can be considered for optimization.

Parameter Recommendation Rationale Reference
Base Catalyst DBU, Cs2CO3, NaH, TEDAThese bases are effective in deprotonating pyrazoles for the aza-Michael addition.[2][3]
Solvent DMF, THF, CH3CNPolar aprotic solvents are generally preferred as they can dissolve the reactants and stabilize charged intermediates.[2][3]
Temperature 25-80 °CThe optimal temperature will be a balance between reaction rate and the potential for side reactions like polymerization.[1][2]
Reactant Ratio 1.2-1.5 eq of Methyl AcrylateA slight excess of the Michael acceptor can help drive the reaction to completion.[2]

References

  • Wang, L., et al. (2018). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 8(39), 21893-21899. Available at: [Link]

  • Boncel, S., Saletra, K., & Walczak, K. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 100-107. Available at: [Link]

  • Krasovskiy, A., et al. (2017). Aza-Michael addition of pyrazoles to crotonic acid. Russian Journal of General Chemistry, 87(3), 546-550. Available at: [Link]

  • Google Patents. (2010). Process for the purification of pyrazoles. DE102009060150A1.
  • Boncel, S., Saletra, K., & Walczak, K. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 100-107. Available at: [Link]

Sources

Technical Support Center: Navigating the Purification of Polar Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome the unique challenges associated with purifying these often-recalcitrant compounds. As Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower you in your laboratory endeavors.

Introduction: The Challenge of Polar Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and structural versatility.[1][2][3] However, their inherent polarity, arising from the nitrogen-rich heterocyclic core and the frequent presence of polar functional groups, presents significant purification hurdles. Common issues include poor solubility in non-polar organic solvents, strong interactions with silica gel leading to streaking and decomposition, and difficulty in achieving high purity through standard crystallization techniques.[4][5] This guide will address these challenges head-on, providing a logical framework for troubleshooting and optimizing your purification strategies.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Chromatography Conundrums

Q1: My polar pyrazole derivative streaks badly or remains at the baseline on a standard silica gel TLC plate, even with highly polar solvent systems. What should I do?

A1: This is a classic problem for polar, basic heterocyles like many pyrazoles.[4] The acidic nature of standard silica gel can lead to strong, irreversible binding or streaking. Here’s a systematic approach to troubleshoot this:

  • Deactivate the Stationary Phase: The acidity of silica gel is often the culprit. You can neutralize the active sites by incorporating a small amount of a basic modifier into your mobile phase.[6][7]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-1% of TEA or DIPEA to your eluent. This will compete with your basic pyrazole for binding to the acidic silanol groups, resulting in improved peak shape and mobility.[7]

    • Ammonia in Methanol: A solution of 1-10% of 10% ammonium hydroxide in methanol mixed with dichloromethane can be a very effective eluent for highly polar compounds.[8]

  • Switch to an Alternative Stationary Phase:

    • Neutral or Basic Alumina: These are excellent alternatives to silica for the purification of basic compounds.[7][9]

    • Reversed-Phase Chromatography (C18): This is often the preferred method for polar compounds.[4] You would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and a non-polar stationary phase (C18).[4] Adding a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape for ionizable compounds.[4][10]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and is an excellent alternative to reversed-phase chromatography.[4][11]

Q2: My pyrazole isomers are co-eluting or have very poor separation on a silica gel column. How can I improve the resolution?

A2: Co-elution of isomers with similar polarities is a frequent challenge.[10] Here’s how to tackle it:

  • Optimize Your Mobile Phase:

    • Shallow Gradient: If you are using a gradient elution, make it shallower to increase the separation between closely eluting compounds.

    • Isocratic Elution: An isocratic (constant solvent composition) elution with the solvent system that provides the best separation on TLC can improve resolution.[10]

  • Change the Stationary Phase:

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers much higher resolution than flash chromatography.[4] Chiral stationary phases (CSPs) are necessary for separating enantiomers.[10][12][13]

  • Improve Your Loading Technique:

    • Dry Loading: Dissolve your crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be loaded onto the top of your column. This technique often leads to better separation than wet loading.[4][10]

Workflow for Troubleshooting Poor Chromatographic Separation

start Poor or No Separation tlc Are spots separate on TLC? start->tlc mobile_phase Optimize Mobile Phase (e.g., shallower gradient, different solvents) tlc->mobile_phase Yes stationary_phase Change Stationary Phase (e.g., Alumina, C18, HILIC) tlc->stationary_phase No loading Improve Loading Technique (e.g., Dry Loading) mobile_phase->loading failure Consider Alternative Purification mobile_phase->failure success Successful Separation stationary_phase->success stationary_phase->failure loading->success

Caption: Troubleshooting logic for poor pyrazole separation.

Crystallization Complications

Q3: My polar pyrazole derivative "oils out" instead of crystallizing. What causes this and how can I fix it?

A3: "Oiling out" occurs when a compound separates from the solvent as a liquid rather than a solid. This is common for polar compounds and can be caused by a supersaturated solution, rapid cooling, or the presence of impurities.[6][14]

  • Slow Down the Cooling Process: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[14]

  • Adjust the Solvent System:

    • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.[4]

    • Use a Co-solvent System: Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent in which it is less soluble until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Induce Crystallization:

    • Scratch the Glass: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.[4]

    • Seed Crystals: Add a tiny crystal of the pure compound to induce crystallization.[4][14]

  • Purify Further Before Crystallization: Impurities can inhibit crystallization. A quick chromatographic step to remove baseline impurities might be necessary.[14]

Q4: My polar pyrazole derivative is highly soluble in most common polar solvents, making crystallization difficult. What are my options?

A4: High solubility in polar solvents is a double-edged sword. While it aids in some manipulations, it hinders crystallization.

  • Explore a Wide Range of Solvents: Systematically screen a variety of solvents with different polarities. Sometimes a less intuitive solvent or solvent mixture will work.

  • Salt Formation: If your pyrazole has an acidic or basic functional group, converting it into a salt can significantly alter its solubility properties and often improves its crystallinity.[5][15][16] You can then crystallize the salt, or regenerate the free base/acid after purification.

  • Evaporative Crystallization: If the compound is thermally stable, slowly evaporating the solvent from a saturated solution can sometimes yield crystals.

Data Summary: Solvent Systems for Pyrazole Purification

Purification TechniqueCommon Solvents/ModifiersTarget Compounds
Normal-Phase Chromatography Hexane/Ethyl Acetate, Dichloromethane/MethanolLess polar to moderately polar pyrazoles
with 0.1-1% Triethylamine or AmmoniaBasic pyrazoles
Reversed-Phase Chromatography Water/Acetonitrile, Water/MethanolPolar pyrazoles
with 0.1% Formic Acid or TFAIonizable pyrazoles
HILIC Acetonitrile/WaterHighly polar pyrazoles
Crystallization Ethanol, Methanol, Water, Ethyl Acetate, HeptaneSolid pyrazoles
Binary solvent mixtures (e.g., Ethanol/Water)Compounds with moderate solubility
Extraction Exasperations

Q5: I'm struggling with emulsion formation during the aqueous workup of my pyrazole synthesis. How can I break the emulsion?

A5: Emulsions are common when dealing with complex reaction mixtures containing polar compounds.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can help break the emulsion.[4]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[4]

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.[4]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[4]

Q6: How can I efficiently remove highly polar solvent residues like DMF or DMSO from my pyrazole derivative?

A6: These high-boiling polar solvents can be notoriously difficult to remove.

  • Aqueous Washes: Perform multiple extractions with water or brine.[4]

  • Azeotropic Removal: For DMF, azeotropic distillation with a non-polar solvent like heptane or toluene can be effective.[4][17]

  • Lyophilization (Freeze-Drying): If your compound is stable, lyophilization is an excellent method for removing residual water and other volatile impurities.[4]

Detailed Experimental Protocols

Protocol 1: Purification of a Basic Polar Pyrazole using Deactivated Silica Gel Chromatography

Objective: To purify a polar, basic pyrazole derivative that streaks on standard silica gel.

Methodology:

  • TLC Analysis:

    • Prepare a TLC developing chamber with a solvent system such as 95:5 dichloromethane:methanol.

    • Prepare a second chamber with the same solvent system but add 1% triethylamine.

    • Spot your crude material on two separate TLC plates and develop one in each chamber.

    • Compare the two plates. You should observe a significant improvement in the spot shape and Rf value on the plate developed with the triethylamine-containing eluent.

  • Column Preparation:

    • Select an appropriately sized silica gel column for your sample amount.

    • Prepare your mobile phase (e.g., 95:5 dichloromethane:methanol with 1% triethylamine).

    • Pack the column using the mobile phase to create a well-packed bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude pyrazole derivative in a minimal amount of a strong solvent like dichloromethane or methanol.

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.[10]

  • Elution and Fractionation:

    • Begin eluting the column with your prepared mobile phase.

    • Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified pyrazole derivative.

Protocol 2: Purification of a Highly Polar Pyrazole via Salt Formation and Crystallization

Objective: To purify a highly polar pyrazole derivative that is difficult to crystallize in its free form.

Methodology:

  • Salt Formation:

    • Dissolve your crude polar pyrazole derivative in a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Slowly add a solution of an appropriate acid (e.g., HCl in diethyl ether, or a solution of oxalic acid or tartaric acid in the same solvent) dropwise while stirring.

    • Continue adding the acid until a precipitate forms or the solution becomes cloudy.

    • Stir for an additional 30 minutes to ensure complete salt formation.

  • Isolation of the Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt with a small amount of the cold organic solvent to remove soluble impurities.

  • Recrystallization of the Salt:

    • Choose a suitable solvent or solvent system for the recrystallization of the pyrazole salt. This will likely be different from the solvent used for the free base.

    • Dissolve the salt in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them under vacuum.

  • (Optional) Regeneration of the Free Pyrazole:

    • Dissolve the purified salt in water.

    • Slowly add a base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) until the solution is basic.

    • The free pyrazole should precipitate out or can be extracted into an organic solvent.

    • Isolate the pure free pyrazole by filtration or extraction and solvent removal.

Workflow for Purification via Salt Formation

start Crude Polar Pyrazole dissolve Dissolve in Organic Solvent start->dissolve add_acid Add Acid Solution (e.g., HCl in ether) dissolve->add_acid precipitate Precipitate Pyrazole Salt add_acid->precipitate filter Filter and Wash Salt precipitate->filter recrystallize Recrystallize Salt filter->recrystallize pure_salt Pure Pyrazole Salt recrystallize->pure_salt regenerate Regenerate Free Pyrazole (add base) pure_salt->regenerate Optional pure_free Pure Free Pyrazole regenerate->pure_free

Caption: General workflow for pyrazole purification via salt formation.

Concluding Remarks

The purification of polar pyrazole derivatives requires a thoughtful and often multi-pronged approach. By understanding the underlying chemical principles governing the interactions between your compound, the stationary phase, and the mobile phase, you can systematically troubleshoot and optimize your purification strategy. Do not hesitate to explore alternative techniques such as reversed-phase chromatography, HILIC, or salt formation when standard methods fall short. This guide provides a foundation for tackling these challenges, and with careful experimentation, you can achieve the desired purity for your valuable pyrazole derivatives.

References

  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aza-Heterocycles.
  • BenchChem. (n.d.). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
  • National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • ACS Publications. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega.
  • Google Patents. (n.d.). CN110903279A - Pyrazole compound and salt and application thereof.
  • PubMed. (2010, August 14). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs.
  • Scribd. (n.d.). Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound | PDF.
  • LCGC International. (n.d.). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • Journal of Pharmaceutical and Applied Chemistry. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks.
  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • ResearchGate. (2025, November 23). Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives.
  • YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks.
  • PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • Digital CSIC. (n.d.). pH Control of Conductance in a Pyrazolyl Langmuir-Blodgett Monolayer.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • Analytical Methods (RSC Publishing). (n.d.). Efficient purification of low molecular weight nitrogen polar compounds from the skin of Bufo bufo gargarizans Cantor by reversed-phase high performance liquid chromatography with a polar-copolymerized C18 stationary phase.
  • SciEngine. (n.d.). Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives.
  • ResearchGate. (n.d.). Obtaining pyrazole derivatives 100.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • MDPI. (n.d.). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials.
  • PubMed Central. (2021, March 31). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis.
  • Reddit. (2019, November 11). How common is chromatographic interference due to coelution?
  • ResearchGate. (n.d.). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge.
  • PubMed Central. (2022, April 5). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation.

Sources

Technical Support Center: Resolving Impurities and Complexities in the ¹H NMR Spectrum of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of substituted pyrazole NMR spectra. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for identifying impurities and interpreting the often complex spectral data associated with this important class of heterocycles.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the ¹H NMR analysis of pyrazole derivatives.

Q1: My pyrazole ring protons are showing broad signals, or fewer signals than expected. What is happening?

This is a classic observation for N-unsubstituted pyrazoles and is typically caused by annular tautomerism . The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, creating an equilibrium between two tautomeric forms. If this exchange is fast on the NMR timescale, the signals for the protons at the C3 and C5 positions (and the carbons themselves) will average out, often resulting in a single, sometimes broadened, signal.[1][2]

  • Causality: The rate of this proton exchange is highly dependent on factors like solvent, temperature, and concentration.[1] Protic solvents or those capable of hydrogen bonding can accelerate the exchange, leading to more pronounced signal averaging.

  • Troubleshooting: To resolve the individual signals for each tautomer, the rate of exchange must be slowed. The most effective method is performing a low-temperature NMR experiment . By lowering the temperature, the exchange process can be slowed sufficiently to observe distinct signals for each tautomeric form.[1][2]

Q2: The N-H proton signal in my ¹H NMR spectrum is extremely broad or completely absent. Where did it go?

The disappearance or significant broadening of the N-H proton signal is a common feature in pyrazole spectra and is also a consequence of chemical exchange phenomena.[1][3]

Several factors contribute to this:

  • Chemical Exchange: The acidic N-H proton can rapidly exchange with other pyrazole molecules, with trace amounts of water in the deuterated solvent, or with any acidic or basic impurities present. This rapid exchange broadens the signal, sometimes to the point where it becomes indistinguishable from the baseline.[1][3]

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment, which can cause efficient relaxation of the directly attached proton, leading to a broader signal.[1]

  • Solvent Exchange: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent. This makes the proton "invisible" in the ¹H NMR spectrum, as the signal is replaced by a non-observable N-D bond.[1][2]

  • Troubleshooting & Confirmation:

    • Use a Dry Aprotic Solvent: Ensure your NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) is as dry as possible to minimize exchange with water.[1]

    • D₂O Exchange Experiment: To confirm that a broad peak is indeed the N-H proton, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. If the signal disappears, it confirms the assignment as an exchangeable proton.[2]

Q3: I see more signals than I expect for my "pure" compound. What are they?

Unexpected signals in a ¹H NMR spectrum of a pyrazole derivative typically fall into three categories: residual solvents, unreacted starting materials, or reaction byproducts.

  • Residual Solvents: These are the most common impurities and originate from the reaction or purification process (e.g., column chromatography, recrystallization). Solvents like ethyl acetate, hexanes, dichloromethane, and acetone are notoriously difficult to remove completely under high vacuum.[4]

  • Synthesis Byproducts: The synthesis of unsymmetrically substituted pyrazoles often leads to the formation of regioisomers , which can be very difficult to separate.[5] This results in a ¹H NMR spectrum showing duplicate sets of peaks for the desired product.[5] Incomplete cyclization can also leave pyrazoline intermediates as impurities.[5]

  • Unreacted Starting Materials: Depending on the synthetic route, common starting materials like 1,3-dicarbonyl compounds or hydrazines may persist in the final product.[5][6]

Q4: How can I definitively identify residual solvent peaks?

Identifying solvent peaks is a straightforward process of comparing the chemical shifts of unknown signals to established reference values. The chemical shift of a solvent can vary slightly depending on the deuterated solvent used for the NMR experiment.

  • Data-Driven Approach: Consult a reliable reference table for the chemical shifts of common laboratory solvents.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Common Residual Solvents in Various Deuterated Solvents

Impurity CDCl₃ Acetone-d₆ DMSO-d₆ CD₃OD D₂O
Water 1.56 2.84 3.33 4.87 4.79
Acetone 2.17 2.09 2.09 2.15 2.22
Acetonitrile 2.10 2.05 2.07 2.03 2.06
Dichloromethane 5.30 5.63 5.76 5.49 -
Diethyl Ether 3.48 (q), 1.21 (t) 3.41 (q), 1.11 (t) 3.38 (q), 1.09 (t) 3.48 (q), 1.16 (t) 3.59 (q), 1.17 (t)
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t) 4.05 (q), 1.96 (s), 1.19 (t) 4.03 (q), 1.99 (s), 1.16 (t) 4.08 (q), 2.00 (s), 1.21 (t) 4.13 (q), 2.05 (s), 1.23 (t)
Hexane(s) 1.25, 0.88 1.26, 0.88 1.24, 0.86 1.28, 0.89 1.29, 0.89
Toluene 7.27-7.17 (m), 2.36 (s) 7.28-7.15 (m), 2.32 (s) 7.23-7.15 (m), 2.30 (s) 7.24-7.14 (m), 2.31 (s) 7.29-7.19 (m), 2.33 (s)
Tetrahydrofuran (THF) 3.76, 1.85 3.58, 1.73 3.60, 1.76 3.61, 1.78 -

Source: Adapted from values published by Gottlieb, H. E., et al. (1997) and other common NMR solvent charts.[7][8]

Troubleshooting Guides
Guide 1: Resolving Tautomeric Exchange via Low-Temperature NMR

Problem: You observe broad or averaged signals for the C3-H and C5-H protons in an N-unsubstituted pyrazole, preventing accurate structural assignment or integration.

Objective: To slow the rate of tautomeric exchange to resolve the signals corresponding to the individual tautomers.

TautomerismWorkflow A Acquire ¹H NMR at Room Temp (e.g., 298 K) B Observe Broad/Averaged C3-H / C5-H Signals? A->B C Tautomeric Exchange is Fast B->C Yes J Signals Already Sharp (Slow Exchange Regime) B->J No D Gradually Lower Probe Temperature (e.g., in 10-20 K steps) C->D E Equilibrate Sample (5-10 min) & Acquire Spectrum at Each Temp D->E F Observe Splitting of Averaged Signals into Two Distinct Sets? E->F G Resolution Achieved! F->G Yes I No Resolution: Exchange Remains Too Fast F->I No H Integrate Signals to Determine Tautomer Ratio at Low Temp G->H I->E Continue Cooling (if possible)

Caption: Workflow for resolving pyrazole tautomers using low-temperature NMR.

Experimental Protocol: Low-Temperature NMR [1]

  • Sample Preparation: Prepare a concentrated sample of your pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., Toluene-d₈, CD₂Cl₂, or THF-d₈).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.

  • Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum. This is critical for obtaining sharp, well-resolved signals.

  • Data Acquisition: Record the spectrum at each temperature. Monitor the signals of interest. You should observe the single averaged peak begin to broaden, and then resolve into two distinct sets of signals corresponding to each tautomer.

  • Analysis: Once resolved, you can integrate the distinct signals to determine the ratio of the two tautomers in solution at that specific temperature.

Guide 2: Distinguishing Between Regioisomers Using 2D NMR

Problem: Your reaction to form an unsymmetrically substituted pyrazole (e.g., 1,3,5-trisubstituted) has produced a mixture of isomers, and you cannot assign the structure based on the ¹H NMR alone.

Objective: To use through-bond correlations from 2D NMR (specifically HMBC) to unambiguously determine the connectivity of the pyrazole core and its substituents.

RegioisomerWorkflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Elucidation cluster_Conclusion Structural Assignment A Acquire ¹H and ¹³C NMR B Observe Duplicate Sets of Signals Suggesting Isomeric Mixture A->B C Acquire 2D HMBC Spectrum B->C D Identify Key Protons for Analysis (e.g., C4-H, N-Substituent Protons) C->D E Analyze HMBC Cross-Peaks (2-3 Bond ¹H-¹³C Correlations) D->E F Does C4-H show correlations to both C3 and C5 carbons? E->F G Does the N1-substituent's protons show a correlation to C5? F->G Yes, confirms C3/C5 J Ambiguous Data: Consider NOESY for Through-Space Correlations F->J No/Unclear H Isomer 1 Structure Confirmed G->H Yes I Isomer 2 Structure Confirmed G->I No (correlates to C3)

Sources

Validation & Comparative

A Guide to the Structural Elucidation of Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate: An X-ray Crystallography Perspective with Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential applications. This guide provides an in-depth analysis of the structural elucidation of methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate, a substituted pyrazole derivative of interest in medicinal chemistry. Our focus is a detailed examination using single-crystal X-ray crystallography, benchmarked against alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), this guide will present a validated, step-by-step protocol for its crystallographic analysis.[1] The expected outcomes and data interpretation will be informed by published crystal structures of closely related 4-nitro-3,5-dimethylpyrazole derivatives.[2][3][4][5][6] This approach ensures a scientifically rigorous and practically applicable resource.

Introduction to this compound

This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in many pharmaceutical agents due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3][7][8] The title compound, with its chemical formula C9H13N3O4 and molecular weight of 227.22 g/mol , features a 4-nitro-3,5-dimethylpyrazole core linked to a methyl propanoate side chain.[9] The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties and potential intermolecular interactions of the molecule, making its precise structural characterization crucial for understanding its chemical behavior and for rational drug design.

X-ray Crystallography: The Definitive Method for Structural Elucidation

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies.

Experimental Protocol: From Powder to Structure

The following protocol outlines the key steps for the X-ray crystallographic analysis of this compound.

Step 1: Crystallization

The initial and often most challenging step is obtaining high-quality single crystals.

  • Rationale: Slow evaporation of a saturated solution is a common and effective method for growing single crystals of small organic molecules. The choice of solvent is critical; a solvent in which the compound is sparingly soluble is ideal.

  • Procedure:

    • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like ethyl acetate/hexane).

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container and allow the solvent to evaporate slowly at a constant temperature.

    • Monitor for the formation of well-defined, single crystals over several days.

Step 2: Crystal Mounting and Data Collection

  • Rationale: A suitable single crystal is selected and mounted on a goniometer head for data collection. The crystal is cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Procedure:

    • Select a crystal with well-defined faces and dimensions typically in the range of 0.1-0.4 mm.

    • Mount the crystal on a cryoloop with a small amount of cryoprotectant oil.

    • Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen gas.

    • Perform data collection using a modern CCD or CMOS area-detector diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.

Step 3: Structure Solution and Refinement

  • Rationale: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The initial model is then refined to best fit the experimental data.

  • Procedure:

    • Process the raw diffraction data, including integration of reflection intensities and absorption correction.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build the molecular model into the electron density map and refine the atomic positions and displacement parameters using full-matrix least-squares on F².

    • Locate and refine hydrogen atoms in their calculated positions.

Expected Crystallographic Data

Based on the analysis of similar pyrazole derivatives, the following table summarizes the expected crystallographic data for this compound.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, C2/c, or Pca2₁
a (Å)10-20
b (Å)8-15
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
V (ų)1400-2200
Z4 or 8
Calculated Density (g/cm³)1.3-1.5
R-factor< 0.05

Data derived from analogous structures reported in the literature.[2][3][4][10]

Visualization of the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution cif_file Crystallographic Information File (CIF) structure_solution->cif_file structure_visualization 3D Structure Visualization cif_file->structure_visualization

Caption: Experimental workflow for the X-ray crystallography analysis.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques offer complementary information, particularly regarding the molecule's behavior in solution and its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, primarily in solution. For this compound, ¹H and ¹³C NMR would be essential.

  • ¹H NMR: Would confirm the presence and integration of the different proton environments: the two methyl groups on the pyrazole ring, the methylene protons of the propanoate chain, and the methyl ester protons. The chemical shifts would be indicative of their electronic environment. A known ¹H NMR spectrum for this compound is available.[11]

  • ¹³C NMR: Would identify all the unique carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern.

  • Electrospray Ionization (ESI-MS): This soft ionization technique would be expected to show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of 227.22 g/mol .

  • Gas Chromatography-Mass Spectrometry (GC-MS): While potentially leading to more fragmentation, GC-MS can provide information on the molecule's volatility and purity. A mass spectrum for the related compound methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate is available and shows a clear molecular ion peak.[12]

Comparison Summary
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained 3D atomic arrangement, bond lengths, bond angles, intermolecular interactionsConnectivity, chemical environment of atoms in solutionMolecular weight, elemental composition, fragmentation pattern
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Key Advantage Unambiguous determination of absolute structureProvides information on solution-state conformationHigh sensitivity and confirmation of molecular formula
Key Limitation Requires high-quality single crystalsDoes not provide 3D spatial arrangement directlyDoes not provide stereochemical information
Logical Relationship of Analytical Methods

logical_relationship cluster_techniques Analytical Techniques cluster_information Structural Information compound Methyl 3-(3,5-dimethyl-4-nitro- 1H-pyrazol-1-yl)propanoate xray X-ray Crystallography compound->xray nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms structure_3d 3D Structure (Solid State) xray->structure_3d Provides connectivity Connectivity (Solution State) nmr->connectivity Provides molecular_weight Molecular Weight & Formula ms->molecular_weight Provides

Caption: Interrelation of analytical techniques for structural elucidation.

Conclusion

The comprehensive structural analysis of this compound necessitates a multi-faceted approach. While X-ray crystallography remains the definitive method for elucidating the solid-state architecture, techniques like NMR and mass spectrometry provide essential complementary data regarding the molecule's connectivity in solution and its elemental composition. For drug development professionals, the integration of these techniques provides a holistic understanding of the molecule's properties, which is paramount for the design of novel therapeutics. The protocols and comparative data presented in this guide offer a robust framework for the structural characterization of this and similar pyrazole derivatives.

References

  • This compound - Optional[1H NMR] - Spectrum. (n.d.).
  • Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). (2001). Inorganic Chemistry - ACS Publications.
  • 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. (n.d.). NIH.
  • 3,5-Dimethyl-4-nitroso-1H-pyrazole. (n.d.). PMC - NIH.
  • This compound. (n.d.). CymitQuimica.
  • 3,5-Dimethyl-4-nitropyrazole | C5H7N3O2 | CID 146172. (n.d.). PubChem.
  • methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • The 3,5-dimethyl-4-nitropyrazole ligand in the construction of supramolecular networks of silver(I) complexes. (n.d.). ResearchGate.
  • [3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. (n.d.). PubMed Central.
  • 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (n.d.). ResearchGate.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
  • 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole | C11H11N3O2 | CID 252929. (n.d.). PubChem.
  • methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate. (n.d.). PubChem.
  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. (n.d.). MDPI.
  • Chemical structures and X-ray crystallography of analogs of pyrazole 5. (n.d.). ResearchGate.
  • The Largest Curated Crystal Structure Database. (n.d.). CCDC.
  • 4-NITRO-3,5-DIMETHYL-1H-PYRAZOLE. (n.d.). ChemBK.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
  • Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. (n.d.). NIH.
  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC.
  • CAS RN 1799763-95-3 | 6-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]nicotinonitrile. (n.d.). Boron Molecular.

Sources

A Comparative Analysis of the Cytotoxicity of Fluorinated versus Nitrated Pyrazole Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of Pyrazoles in Oncology Research

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents.[3] Numerous pyrazole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation, induce apoptosis, and target specific signaling pathways implicated in tumorigenesis.[2][4]

This guide provides an in-depth, objective comparison of the cytotoxic effects of two key classes of pyrazole derivatives: those bearing fluorine substituents and those with nitro group substitutions. By examining experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern their anticancer potential, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Rationale for Comparison: The Role of Electron-Withdrawing Groups

The introduction of electron-wthdrawing groups (EWGs) onto the pyrazole scaffold is a common strategy to enhance biological activity. Both fluorine atoms and nitro groups are potent EWGs, yet they confer distinct electronic and steric properties to the parent molecule, which can significantly influence cytotoxicity.

  • Fluorine: The high electronegativity and small size of fluorine can alter a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through the formation of hydrogen bonds and other non-covalent interactions.

  • Nitro Group: The nitro group is a strong EWG that can participate in hydrogen bonding and polar interactions. Its presence can significantly impact the electronic distribution within the molecule, potentially influencing its interaction with biological targets.

This comparison will delve into how these fundamental differences between fluorine and nitro substituents translate into variations in cytotoxic efficacy against cancer cell lines.

Experimental Methodologies: Assessing Cytotoxicity

A cornerstone of anticancer drug discovery is the in vitro assessment of a compound's ability to kill or inhibit the growth of cancer cells. The most common method cited in the literature for pyrazole derivatives is the MTT assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Workflow:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The pyrazole compounds (fluorinated and nitrated derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (typically 24-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is then determined.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis start Seed cancer cells in 96-well plate adhere Allow cells to adhere overnight start->adhere treat Add pyrazole compounds at varying concentrations adhere->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours (formazan formation) add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read_plate Measure absorbance solubilize->read_plate calculate Calculate % cell viability read_plate->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Caption: Workflow of a typical MTT cytotoxicity assay.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activities (IC50 values) of representative fluorinated and nitrated pyrazole compounds against various human cancer cell lines, as reported in the scientific literature. For a meaningful comparison, we have selected compounds with similar core structures where the primary variable is the presence of a fluorophenyl versus a nitrophenyl substituent.

Compound IDCore StructureSubstituentCancer Cell LineIC50 (µM)Reference
FP-1 3-(4-fluorophenyl)-...-pyrazole4-FluorophenylMCF-7<0.1[5]
NP-1 3-(4-nitrophenyl)-...-pyrazole4-NitrophenylMCF-745.8[5]
FP-2 1-(4-fluorophenyl)-...-pyrazole4-FluorophenylK5620.26[6]
NP-2 Pyrazolo[3,4-d]pyrimidine4-NitrophenylHepG20.16[7]
FP-3 4-(3-(4-Fluorophenyl)-...-yl)4-FluorophenylHeLa5.16[8]
NP-3 3-(4-nitrophenyl)-...-pyrazoline4-NitrophenylU25111.9

Note: The core structures are simplified for clarity. Direct comparison is most valid between FP-1 and NP-1 due to high structural similarity and the same cell line.

Discussion and Structure-Activity Relationship (SAR) Insights

The compiled data, although from different studies, allows for the deduction of several key SAR insights.

Superior Potency of Fluorinated Analogs in Certain Scaffolds

A direct comparison between compounds FP-1 and NP-1 reveals a striking difference in cytotoxicity against the MCF-7 breast cancer cell line.[5] The fluorinated analog FP-1 exhibits a significantly lower IC50 value (<0.1 µM) compared to its nitrated counterpart NP-1 (45.8 µM), indicating substantially higher potency.[5] This suggests that for this particular pyrazole scaffold, the substitution of a fluorine atom on the phenyl ring is more favorable for cytotoxic activity than a nitro group. This could be attributed to the ability of fluorine to enhance cell membrane permeability and engage in specific, favorable interactions with the biological target.

Influence of the Pyrazole Core and Cell Line Specificity

It is crucial to note that the cytotoxic effect is not solely dependent on the substituent but also on the overall molecular structure and the specific cancer cell line being tested. For instance, the nitrated pyrazolo[3,4-d]pyrimidine NP-2 shows high potency against the HepG2 liver cancer cell line (IC50 = 0.16 µM).[7] This highlights that the interplay between the pyrazole core, the nature and position of the EWG, and the unique molecular characteristics of the cancer cells determines the ultimate cytotoxic outcome.

The data suggests that while a general trend of enhanced cytotoxicity with EWGs exists, the choice between a fluoro or nitro substituent for optimal activity is highly context-dependent and must be determined empirically for each new pyrazole scaffold and target cancer type.

SAR_Comparison cluster_pyrazole Pyrazole Core Scaffold cluster_substituents Electron-Withdrawing Substituents cluster_outcome Biological Outcome core Common Pyrazole Backbone fluorine Fluorine (-F) - High Electronegativity - Small Size - Metabolic Stability - Enhanced Binding core->fluorine nitro Nitro (-NO2) - Strong EWG - Polar Interactions - H-Bonding Potential core->nitro cytotoxicity Enhanced Cytotoxicity fluorine->cytotoxicity Often higher potency (e.g., FP-1 vs. NP-1) nitro->cytotoxicity Potent, but can be less effective than -F in some scaffolds

Caption: SAR of fluorinated vs. nitrated pyrazoles.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxicity of fluorinated and nitrated pyrazole compounds. The available data suggests that while both types of electron-withdrawing substituents can enhance anticancer activity, fluorinated derivatives may offer superior potency in certain molecular contexts. The choice of substituent is a critical parameter in the design of novel pyrazole-based anticancer agents, and its impact is intricately linked to the overall structure of the compound and the specific cancer cell line being targeted.

Future research should focus on the synthesis and direct comparative evaluation of structurally analogous pairs of fluorinated and nitrated pyrazoles against a broad panel of cancer cell lines. Such studies will provide more definitive SAR data and guide the rational design of next-generation pyrazole-based chemotherapeutics with improved efficacy and selectivity.

References

Sources

A Comparative Analysis of Pyrazole Derivatives and Standard Antifungal Agents: Efficacy, Mechanisms, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a formidable challenge to global public health and agriculture.[1] The existing antifungal armamentarium is limited, and the emergence of resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action.[1][2] In this context, pyrazoles, a class of five-membered nitrogen-containing heterocyclic compounds, have garnered significant attention for their broad-spectrum biological activities, including potent antifungal properties.[3][4][5]

This guide offers a comparative analysis of the antifungal performance of pyrazole derivatives against established standard drugs. We will delve into their mechanisms of action, present supporting quantitative data from in vitro studies, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

Mechanisms of Action: A Tale of Two Targets

The efficacy of any antimicrobial agent is fundamentally linked to its ability to selectively target essential pathways in the pathogen while sparing the host. Standard antifungal drugs and pyrazole derivatives achieve this through distinct molecular interactions.

Standard Antifungal Drugs: Targeting the Cell Membrane and Wall

Commercially available antifungal agents primarily fall into three classes, each with a specific cellular target, most often related to the fungal cell membrane's integrity.[6]

  • Azoles (e.g., Fluconazole, Itraconazole, Ketoconazole): This major class of fungistatic agents inhibits the enzyme lanosterol 14-α-demethylase.[7][8] This enzyme is crucial for the conversion of lanosterol to ergosterol, the primary sterol in the fungal cell membrane.[6] Disruption of ergosterol synthesis increases membrane permeability and rigidity, ultimately hindering fungal growth and replication.[7]

  • Polyenes (e.g., Amphotericin B, Nystatin): These fungicidal agents bind directly to ergosterol within the fungal cell membrane.[7][9] This binding creates pores or channels in the membrane, leading to the leakage of essential intracellular components and subsequent cell death.[7][9]

  • Echinocandins (e.g., Caspofungin, Micafungin): This class targets the fungal cell wall by inhibiting the enzyme 1,3-β-glucan synthase.[8] This action disrupts the synthesis of β-glucan, a critical polysaccharide component of the cell wall, leading to osmotic instability and cell lysis.[8]

G cluster_0 Fungal Cell cluster_1 Ergosterol Biosynthesis Pathway cluster_2 Cell Membrane cluster_3 Cell Wall Synthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase Membrane Ergosterol in Membrane Glucan_Synthase 1,3-β-glucan synthase Beta_Glucan β-glucan (Cell Wall) Glucan_Synthase->Beta_Glucan Azoles Azoles (Fluconazole) Azoles->Lanosterol Inhibition Polyenes Polyenes (Amphotericin B) Polyenes->Membrane Pore Formation Allylamines Allylamines (Terbinafine) Allylamines->Squalene Inhibition Echinocandins Echinocandins (Caspofungin) Echinocandins->Glucan_Synthase Inhibition G cluster_0 Fungal Mitochondrion cluster_1 Citric Acid (TCA) Cycle cluster_2 Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Binds to Fumarate Fumarate SDH->Fumarate Oxidizes to ETC_downstream Complex III, IV, V SDH->ETC_downstream Passes electrons to ATP ATP (Cellular Energy) ETC_downstream->ATP Drives Synthesis Pyrazole Pyrazole Derivatives (SDHIs) Pyrazole->SDH INHIBITION

Mechanism of Pyrazole Derivatives as SDH Inhibitors.

Comparative Efficacy: A Quantitative Overview

The most direct measure of a compound's antifungal potency is its Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50). A lower value indicates greater efficacy. The following table summarizes experimental data from various studies, comparing pyrazole derivatives to standard antifungal drugs against a range of fungal pathogens.

Pyrazole Derivative/CompoundFungal StrainPyrazole MIC/EC50 (µg/mL)Standard DrugStandard MIC/EC50 (µg/mL)Source
Compound 7ai (Isoxazolol Pyrazole Carboxylate) Rhizoctonia solani0.37Carbendazol1.00[10][11]
Compound 1v (Pyrazole Analogue) Fusarium graminearum0.0530 (µM)PyraclostrobinComparable[2]
Compound 6c (Triazole with Pyrazole side chain) Candida albicans0.0625Fluconazole>64.0[12]
Compound 6c (Triazole with Pyrazole side chain) Cryptococcus neoformans0.0625Fluconazole8.0[12]
Compound 6c (Triazole with Pyrazole side chain) Aspergillus fumigatus4.0Fluconazole>64.0[12]
Compound 6i (Pyrazole Carboxamide Thiazole) Valsa mali1.77 (mg/L)Boscalid9.19 (mg/L)[13]
Compound 19i (Pyrazole Carboxamide Thiazole) Valsa mali1.97 (mg/L)Boscalid9.19 (mg/L)[13]
Compound 21a (Hydrazone-Pyrazole) Aspergillus niger2.9Clotrimazole7.8[14]
Compound 21a (Hydrazone-Pyrazole) Candida albicans7.8Clotrimazole7.8[14]
Compound 26 (p-trifluoromethyl-phenyl Pyrazole) Valsa mali1.787--[1][15]
Compound 26 (p-trifluoromethyl-phenyl Pyrazole) Thanatephorus cucumeris1.638--[1][15]
Compound ClAzoNH (Azomethine-Pyrazole) Candida albicans2.08Amphotericin B<1.7[16]
Compound 23h (Imidazothiadiazole-Pyrazole) Multi-drug resistant bacteria0.25Gatifloxacin1.0[17]

Note: Direct comparison is challenging as different studies use varied standard drugs and measurement units (µg/mL, mg/L, µM). However, the data consistently demonstrates that specific, structurally optimized pyrazole derivatives can exhibit antifungal activity that is comparable or, in several cases, significantly superior to commercial standards. [2][13][10][12][18]

Experimental Protocols: Ensuring Reliable Data

The reproducibility and validity of antifungal susceptibility testing are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized reference methods, such as the M27 and M44 documents, for this purpose. [19][20][21]The broth microdilution method is a cornerstone technique for determining MIC values.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Causality and Rationale:

  • Standardized Inoculum: Using a standardized fungal suspension (measured by spectrophotometry) ensures that the results are not skewed by variations in the initial number of fungal cells.

  • Serial Dilution: A two-fold serial dilution creates a logarithmic concentration gradient, allowing for the precise determination of the MIC value across a wide range of concentrations.

  • Growth Medium: A specific medium like RPMI-1640 is used because it is standardized and supports the growth of most clinically relevant fungi, ensuring consistency between labs. [16]* Incubation: Standardized incubation time and temperature provide optimal conditions for fungal growth, allowing for a clear distinction between inhibited and uninhibited wells.

Step-by-Step Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Harvest fungal colonies and suspend them in sterile saline.

    • Adjust the suspension's turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

    • Dilute this suspension further in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Preparation of Microtiter Plate:

    • Dispense the test medium into all wells of a 96-well microtiter plate.

    • Add a concentrated stock solution of the test compound (pyrazole derivative or standard drug) to the first well of a row.

    • Perform a two-fold serial dilution by transferring a portion of the solution from the first well to the second, mixing, and repeating this process across the row.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control well) with the prepared fungal inoculum.

    • Include a positive control well (inoculum with no drug) and a negative/sterility control well (medium only).

    • Seal the plate and incubate at 35°C for 24-48 hours, as per CLSI guidelines. [22]4. Reading the Results:

    • After incubation, visually inspect the plate for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Precautionary Approach

The primary principle guiding the disposal of any research chemical is a thorough understanding of its potential hazards. In the absence of a dedicated SDS, we must infer the risks associated with methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate from its constituent functional groups.

  • Nitro Compounds: Organic nitro compounds are well-documented for their potential instability, with some being sensitive to heat, shock, or friction.[1] The presence of the nitro group raises a flag for potential reactivity and necessitates careful handling to prevent uncontrolled reactions.

  • Pyrazole Derivatives: Pyrazole-based compounds exhibit a vast spectrum of biological activities.[2][3] This inherent bioactivity underscores the importance of preventing their release into the environment, where they could have unforeseen ecological impacts.[4][5]

Given these characteristics, this compound should be managed as a hazardous waste stream, segregated from non-hazardous materials to ensure regulatory compliance and environmental protection.[6][7]

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling any waste containing this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is a critical step in mitigating exposure risks.[8][9][10]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent dermal absorption of the compound.
Eye Protection Safety goggles or a face shieldTo protect the eyes from splashes or aerosols.[11]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use within a certified chemical fume hoodTo minimize the risk of inhaling airborne particles or vapors, especially given the unknown inhalation toxicity.[12]

Waste Management: Segregation and Containment

Proper segregation and containment are the cornerstones of safe laboratory waste management.[10] Mixing of incompatible waste streams can lead to dangerous chemical reactions.

Waste Container Selection and Labeling
  • Solid Waste: Use a dedicated, leak-proof container made of high-density polyethylene (HDPE) or a similarly robust material.

  • Liquid Waste: For solutions containing the compound, use a sealed, leak-proof container compatible with the solvent used.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[13]

    • The full chemical name: "this compound"

    • An approximate concentration of the waste components

    • The date of accumulation

    • The name of the principal investigator and laboratory location

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocols

Solid Waste Disposal
  • Collection: Carefully transfer any solid waste (e.g., residual powder, contaminated weighing paper) into the designated solid hazardous waste container using appropriate tools (e.g., spatula).

  • Container Management: Keep the waste container securely sealed when not in use. Do not overfill the container.

  • Empty Containers: Triple-rinse empty containers that held the compound with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinsates can be managed according to your institution's policies. After thorough rinsing and removal or defacing of the original label, the container may be discarded with regular laboratory glass or plastic waste.

Liquid Waste Disposal
  • Collection: Collect all solutions containing this compound in a designated liquid hazardous waste container.

  • Drain Disposal Prohibition: Under no circumstances should this compound or solutions containing it be poured down the drain.[4] The potential for environmental persistence and aquatic toxicity necessitates this precaution.

  • Storage: Store the liquid waste container in a secondary containment bin to mitigate the impact of potential spills.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels for the initial absorption of a concentrated material.

    • Carefully collect the contaminated absorbent material and place it in the designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent and decontaminating solution. Collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency response procedures.[8][9]

Caption: Key structural features influencing disposal considerations.

Final Disposal and Record Keeping

All hazardous waste must be disposed of through your institution's licensed hazardous waste management program.[14][15] Ensure that you maintain accurate and detailed records of all disposed chemicals, including the name, quantity, and date of disposal. This documentation is a critical component of regulatory compliance and responsible laboratory management.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • BenchChem. (2025). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • Axonator. (2024). EPA Hazardous Waste Management.
  • CymitQuimica. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] -.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • BenchChem. (2025). Proper Disposal of Nitrocyclopentane: A Guide for Laboratory Professionals.
  • Medical Systems. (n.d.). OSHA's Guidance on Dealing with Waste.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Environmental Safety & Security Resources. (n.d.). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid.
  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison website.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Biosynth. (n.d.). 3-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.
  • ChemWhat. (n.d.). 3-(3,5-DIMETHYL-4-NITRO-PYRAZOL-1-YL)-PROPIONIC ACID METHYL ESTER CAS.
  • PubChem. (n.d.). 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from Oriental Journal of Chemistry website.-Hetrocycle with Wide Range of Biological Applications (A Review)*. Retrieved from Oriental Journal of Chemistry website.

Sources

A Guide to Personal Protective Equipment for Handling Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide is founded on a conservative risk assessment based on the chemical's structural motifs: a nitro-substituted pyrazole core. The procedures outlined herein are derived from best practices for handling analogous hazardous compounds, including organic nitro compounds and pyrazole derivatives.[1][2]

Hazard Analysis and Risk Assessment: A Structurally-Informed Approach

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. In the absence of specific toxicological data for this compound, we must infer its risk profile by analyzing its constituent functional groups.

  • The Nitro-Pyrazole Core: The primary source of concern is the 4-nitro-pyrazole structure.

    • Organic Nitro Compounds: This class of chemicals is associated with significant health risks. Aromatic nitro compounds are known to be toxic if ingested, inhaled, or absorbed through the skin.[2] A key concern is their potential to cause methemoglobinemia, a serious condition that impairs the oxygen-carrying capacity of blood.[2] While this specific compound is not aromatic in the same sense as nitrobenzene, the presence of the nitro group on a heterocyclic ring necessitates a high degree of caution. Furthermore, organic nitro compounds can be energetically unstable and may react violently with oxidizing or reducing agents.[3][4]

    • Pyrazole Derivatives: Pyrazoles and their derivatives are known skin, eye, and respiratory tract irritants.[5][6][7] Many compounds containing a pyrazole ring are biologically active, underscoring the potential for systemic effects if absorbed.[8] Safety data for similar compounds, such as 3-Methyl-4-nitro-1H-pyrazole, explicitly list it as a cause of skin and serious eye irritation, with the potential to cause respiratory irritation.[6]

  • The Methyl Propanoate Side Chain: This ester functional group does not significantly alter the primary hazards posed by the nitro-pyrazole core but contributes to the overall physicochemical properties of the molecule.

Based on this analysis, this compound should be handled as a substance that is potentially toxic via inhalation, ingestion, and dermal contact, and as a significant irritant to the eyes, skin, and respiratory system.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection of PPE must be tailored to the specific procedure being performed.

Task / Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid/Liquid) Double-gloved Nitrile RubberChemical Splash Goggles & Full-Face ShieldFlame-Resistant Lab Coat (fastened) & Chemical-Resistant ApronNot required inside a certified fume hood.
Solution Preparation & Reaction Setup Double-gloved Nitrile RubberChemical Splash Goggles & Full-Face ShieldFlame-Resistant Lab Coat (fastened) & Chemical-Resistant ApronNot required inside a certified fume hood.
Large Spill Cleanup (>10g / 10mL) Heavy-duty Nitrile or Butyl Rubber GlovesChemical Splash Goggles & Full-Face ShieldChemical-Resistant Suit or CoverallsAir-Purifying Respirator (APR) with organic vapor cartridges.
Waste Handling & Disposal Double-gloved Nitrile RubberChemical Splash GogglesFlame-Resistant Lab Coat (fastened)Not required for routine handling of sealed waste containers.

Causality of PPE Selection:

  • Engineering Controls First: All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[1] The fume hood is your primary barrier.

  • Hand Protection: Nitrile rubber gloves are recommended based on their general chemical resistance and data for similar pyrazole compounds.[5] Double-gloving is a critical best practice that protects against incidental tears or contamination during glove removal.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against splashes.[5] A full-face shield worn over the goggles is mandated due to the severe irritation potential and to protect the entire face.

  • Body Protection: A flame-resistant (FR) lab coat is specified due to the presence of the nitro group, which can increase flammability.[1] A chemical-resistant apron provides an additional, impermeable barrier against spills.[1]

Operational Workflow for Safe Handling

A structured and deliberate workflow minimizes risk. The following procedure should be adopted for all operations involving this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Operation Phase prep1 Designate specific area within fume hood prep2 Verify fume hood certification and airflow prep1->prep2 prep3 Assemble all necessary equipment and reagents prep2->prep3 prep4 Don appropriate PPE prep3->prep4 weigh Weigh compound in a tared container inside the hood prep4->weigh Begin work transfer Carefully transfer to reaction vessel weigh->transfer reaction Conduct reaction with sash at lowest possible height transfer->reaction decon Decontaminate all surfaces and glassware reaction->decon Reaction complete waste Segregate and label all contaminated waste decon->waste dondoff Doff PPE correctly waste->dondoff

Caption: Standard operational workflow for handling hazardous chemicals.

Step-by-Step Methodologies:

  • Preparation:

    • Clearly designate a workspace within the chemical fume hood for the procedure. This contains potential spills.[1]

    • Before starting, ensure all required apparatus, solvents, and quenching agents are present in the hood to avoid leaving the controlled area mid-procedure.

    • Don all PPE as specified in the table above. Inspect gloves for any signs of degradation or punctures before use.[7]

  • Weighing and Transfer:

    • Perform all weighing operations on a tared container within the fume hood to contain any dust or aerosols.[1]

    • Use a spatula to gently transfer the solid. Avoid any actions that could generate dust. If the compound is a liquid, use a syringe or cannula for transfers.[9]

  • Post-Experiment:

    • Upon completion, decontaminate any equipment that has come into contact with the chemical using a suitable solvent (e.g., ethanol or acetone), collecting all rinsate as hazardous liquid waste.

    • Wipe down the designated work area within the fume hood with the same solvent.

    • Properly label and store any products or intermediates resulting from the reaction.[1]

Spill and Emergency Procedures

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or this guide to the medical personnel.[10]

Chemical Spills:

  • Small Spill (in fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb the spill with a non-combustible, inert material such as vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the contaminated absorbent material into a designated, labeled hazardous waste container.[3]

    • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the affected area.

Waste Disposal Plan

Improper disposal of nitro-containing compounds can lead to dangerous reactions.[11] Strict segregation and labeling are paramount.

G cluster_waste Waste Generation cluster_containers Waste Segregation & Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Paper Towels, Absorbent) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Solvents, Rinsate, Reaction Mixtures) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Syringes, Spatulas) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Schedule Pickup by EHS / Hazardous Waste Contractor solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Waste segregation and disposal workflow.

Disposal Protocols:

  • Waste Segregation: All materials, solid or liquid, contaminated with this compound must be treated as hazardous waste.[1]

    • Solid Waste: Collect gloves, weighing paper, and contaminated absorbent materials in a dedicated, clearly labeled hazardous solid waste container.

    • Liquid Waste: Collect all reaction mixtures, unused solutions, and solvent rinses in a separate, clearly labeled hazardous liquid waste container. Crucially, do not mix this waste stream with other incompatible wastes, especially strong acids, bases, or reducing agents. [4][11]

  • Container Management: Keep waste containers closed when not in use. Store them in a designated satellite accumulation area (SAA) in accordance with your institution's guidelines.

  • Disposal: Dispose of all waste through your institution's certified hazardous waste disposal program. Do not attempt to neutralize this chemical waste without a validated procedure and EHS approval.

References

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
  • Pyrazole - Safety Data Sheet. ChemicalBook.
  • Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide. Benchchem.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • SAFETY DATA SHEET. Sigma-Aldrich. (2024-09-08).
  • Personal Protective Equipment | US EPA. (2025-09-12).
  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety.
  • SAFETY DATA SHEET. Fisher Scientific. (2025-12-25).
  • sigma-aldrich - Safety Data Sheet.
  • 3,5-Dimethyl-4-nitro-1H-pyrazole - Safety Data Sheet. ChemicalBook. (2025-07-26).
  • SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Yale Environmental Health & Safety.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.
  • Safe Handling of Cannulas and Needles in Chemistry Laboratories. (2022-01-05).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.